((2R,4R)-2-methylpiperidin-4-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,4R)-2-methylpiperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNQSMDEJXCTR-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of ((2R,4R)-2-methylpiperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties and stability of ((2R,4R)-2-methylpiperidin-4-yl)methanol, a key chiral building block in modern medicinal chemistry. Its cis-configured 2,4-disubstituted piperidine scaffold is a prevalent motif in numerous biologically active compounds, making a thorough understanding of its chemical behavior essential for its effective application in drug discovery and development.[1] This document offers in-depth technical information, including physicochemical characteristics, spectroscopic data, synthesis protocols, and a detailed stability profile to support its use in a research and development setting.
Introduction: The Significance of the 2,4-Disubstituted Piperidine Scaffold
The piperidine ring is a cornerstone of many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets. The specific stereochemistry of this compound, with a methyl group at the 2-position and a hydroxymethyl group at the 4-position in a cis-configuration, provides a defined three-dimensional structure that is pivotal for its role as a chiral intermediate in the synthesis of complex molecules. Its applications span various therapeutic areas, highlighting the importance of this particular structural motif in medicinal chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for its handling, formulation, and integration into synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Monoisotopic Mass | 129.115364102 Da | [2] |
| XLogP3-AA (Predicted) | 0.3 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 32.3 Ų | [2] |
Solubility: As a primary alcohol and a secondary amine, this compound is expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in nonpolar solvents like hexanes is likely to be limited.
Spectroscopic Analysis: Elucidating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of similar substituted piperidine systems.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2 (axial) | ~2.8 - 3.0 | m | - |
| H6 (axial) | ~2.5 - 2.7 | dt | J ≈ 12-13, 3-4 |
| H6 (equatorial) | ~3.0 - 3.2 | dm | J ≈ 12-13 |
| H4 (axial) | ~1.5 - 1.7 | m | - |
| H3, H5 (axial & equatorial) | ~1.2 - 1.9 | m | - |
| -CH₂OH | ~3.4 - 3.6 | d | J ≈ 6-7 |
| -CH₃ | ~1.0 - 1.2 | d | J ≈ 6-7 |
| -NH, -OH | Variable | br s | - |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| C2 | ~55 - 60 |
| C6 | ~45 - 50 |
| C4 | ~35 - 40 |
| C3, C5 | ~30 - 35 |
| -CH₂OH | ~65 - 70 |
| -CH₃ | ~20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (secondary amine) | 3200-3500 | Medium, Broad |
| C-H stretch (alkane) | 2850-2960 | Strong |
| C-O stretch (primary alcohol) | 1000-1085 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization would likely lead to the following fragmentation patterns:
-
Molecular Ion (M⁺): A peak at m/z = 129, corresponding to the molecular weight of the compound.[2]
-
Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines. This could result in the loss of the methyl group at C2 (resulting in a fragment at m/z = 114) or cleavage of the ring.
-
Loss of Water: Dehydration of the primary alcohol can lead to a fragment at m/z = 111.
-
Loss of Hydroxymethyl Group: Cleavage of the C4-CH₂OH bond would generate a fragment at m/z = 98.
Synthesis and Reactivity
The stereoselective synthesis of this compound is a key challenge and an area of active research. The cis-relationship between the substituents at the 2 and 4 positions requires careful control of stereochemistry during the synthetic process.
Stereoselective Synthesis
A common strategy for the synthesis of cis-2,4-disubstituted piperidines involves the catalytic hydrogenation of a suitably substituted pyridine precursor. This approach often favors the formation of the cis-diastereomer.
Illustrative Synthetic Workflow:
Sources
Medicinal Chemistry Applications of ((2R,4R)-2-methylpiperidin-4-yl)methanol Scaffolds
This is an in-depth technical guide on the medicinal chemistry applications of ((2R,4R)-2-methylpiperidin-4-yl)methanol .
Technical Whitepaper | Version 1.0
Executive Summary
The This compound scaffold represents a high-value "privileged structure" in modern drug discovery. Unlike unsubstituted piperidines, this specific chiral scaffold incorporates a C2-methyl group that acts as a conformational lock , biasing the piperidine ring into a specific chair conformation. This structural rigidity reduces the entropic penalty of binding to protein targets, particularly kinases (e.g., JAK1) and G-protein coupled receptors (GPCRs). This guide analyzes the scaffold's structural properties, synthetic accessibility, and critical role in designing high-affinity inhibitors and targeted protein degraders (PROTACs).
Structural Analysis & Conformational Bias
The "Methyl Effect" in Piperidine Cores
In medicinal chemistry, the introduction of a methyl group on a saturated heterocycle often improves potency and metabolic stability—a phenomenon known as the "Magic Methyl" effect. For the this compound scaffold, the C2-methyl group serves a dual purpose:
-
Conformational Locking: The C2-methyl group strongly prefers the equatorial position to avoid 1,3-diaxial steric clashes (A-value ~1.7 kcal/mol). This preference anchors the piperidine ring, forcing the C4-hydroxymethyl group into a defined spatial vector (axial or equatorial, depending on the (2R,4R) relative stereochemistry).
-
Metabolic Shielding: The steric bulk of the methyl group can hinder cytochrome P450-mediated oxidation at the adjacent
-carbon (C2) or -carbons, prolonging the molecule's half-life ( ).
Stereochemical Definition
The (2R,4R) configuration defines the absolute stereochemistry.
-
C2 Position: The methyl group is in the (R)-configuration.[1]
-
C4 Position: The hydroxymethyl group is in the (R)-configuration.
-
Relative Stereochemistry: Depending on the priority of substituents, this typically corresponds to a cis-2,4-disubstitution pattern (assuming the hydroxymethyl and methyl are both equatorial in the preferred chair), which is thermodynamically stable and synthetically desirable for maximizing ligand-target overlap.
Medicinal Chemistry Applications
JAK Inhibitors (Janus Kinase)
The most prominent application of 2-methyl-4-substituted piperidines is in the development of JAK1/JAK2 inhibitors . The scaffold mimics the geometry of the piperidine core found in molecules like Tofacitinib , but with enhanced selectivity profiles due to the C2-methyl constraint.
-
Mechanism: The piperidine nitrogen typically binds to the hinge region or a solvent-exposed region of the kinase, while the C4-substituent (derived from the methanol) extends into the phosphate-binding pocket or an allosteric site.
-
Case Study (Patent WO2011112662): This scaffold is a key intermediate for Piperidin-4-yl azetidine derivatives. The C4-hydroxymethyl is converted to an amine or ether to link with an azetidine moiety, creating a highly selective JAK1 inhibitor profile used in treating autoimmune disorders.
Targeted Protein Degraders (PROTACs)
The scaffold is increasingly used as a linker-connector in PROTAC design.
-
Role: The piperidine acts as a rigid spacer between the E3 ligase ligand (e.g., Cereblon or VHL binder) and the Warhead (target protein binder).
-
Advantage: The C2-methyl group restricts the rotational freedom of the linker, potentially improving the thermodynamic stability of the ternary complex (Target-PROTAC-E3 Ligase).
GPCR Ligands (Muscarinic & Chemokine)
The basic nitrogen and the distal hydroxyl group make this scaffold ideal for aminergic GPCRs.
-
Muscarinic Agonists: The distance between the charged nitrogen and the oxygen atom in the hydroxymethyl group mimics the acetylcholine pharmacophore, with the methyl group providing subtype selectivity (e.g., M1 vs. M4).
Synthetic Protocols
Workflow Visualization
The following diagram outlines the synthesis of the scaffold and its downstream derivatization into bioactive cores.
Caption: Synthetic workflow from pyridine precursor to (2R,4R) scaffold and applications.
Protocol: Enantioselective Synthesis
Objective: Isolation of this compound.
-
Starting Material: 2-Methyl-4-pyridinecarboxylic acid methyl ester.
-
Hydrogenation:
-
Dissolve starting material (10 g) in acetic acid (100 mL).
-
Add
catalyst (5 mol%). -
Hydrogenate at 60 psi
for 12 hours at RT. -
Mechanism: The pyridine ring is fully reduced to the piperidine. The cis-isomer is kinetically favored.
-
-
Reduction to Alcohol:
-
Treat the ester intermediate with
(1.5 eq) in THF at 0°C. -
Quench with Fieser workup. Yields racemic cis-2-methyl-4-hydroxymethylpiperidine.
-
-
Chiral Resolution (Key Step):
-
Dissolve racemate in hot ethanol.
-
Add (L)-Di-p-toluoyltartaric acid (1.0 eq).
-
Allow to crystallize slowly at 4°C. The (2R,4R) salt crystallizes preferentially.
-
Recrystallize 2x to achieve >99% ee.
-
Free base: Treat salt with 1N NaOH and extract with DCM.
-
Quantitative Data: Physicochemical Profile
| Parameter | Value | Significance |
| Molecular Weight | 129.20 g/mol | Ideal fragment size (Rule of 3 compliant). |
| ClogP | ~0.3 | Highly hydrophilic; good for lowering lipophilicity of drugs. |
| TPSA | 32.3 Ų | Excellent membrane permeability. |
| pKa (Piperidine N) | ~10.8 | Basic; forms stable salts; good for lysosomal trapping. |
| Stereochemistry | (2R, 4R) | Defined vector; avoids "flat" molecule syndrome. |
References
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
- Google Patents. (2011). WO2011112662A1 - Piperidin-4-yl azetidine derivatives as JAK1 inhibitors.
- Google Patents. (2022). WO2022133184A1 - BTK Degrader.
-
PubChem. (2025).[2] (4-Methylpiperidin-4-yl)methanol Compound Summary. Retrieved from [Link]
Sources
The Strategic Incorporation of ((2R,4R)-2-methylpiperidin-4-yl)methanol in Modern Kinase Inhibitor Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of kinase inhibitor research, the pursuit of molecules with superior potency, selectivity, and pharmacokinetic profiles is relentless. Within this endeavor, the deliberate selection of specific molecular scaffolds and substituents plays a pivotal role in achieving desired therapeutic outcomes. This technical guide provides an in-depth review of the emerging role of the ((2R,4R)-2-methylpiperidin-4-yl)methanol moiety as a valuable building block in the design of next-generation kinase inhibitors. We will explore its synthesis, strategic incorporation into various kinase inhibitor scaffolds, and the nuanced influence of its stereochemistry and functionality on critical drug-like properties. This guide will serve as a comprehensive resource for researchers aiming to leverage this versatile fragment in their drug discovery programs.
Introduction: The Piperidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. The design of small molecule kinase inhibitors often involves the use of privileged scaffolds, which are molecular frameworks that are known to bind to specific biological targets with high affinity. The piperidine ring is one such privileged scaffold, frequently incorporated into kinase inhibitors to modulate properties such as solubility, cell permeability, and metabolic stability.[2] Its three-dimensional structure allows for the precise orientation of substituents to optimize interactions within the kinase active site.
This guide focuses on a specific, stereochemically defined piperidine derivative: this compound. The presence of a methyl group at the 2-position and a hydroxymethyl group at the 4-position, with a defined cis stereochemistry, offers unique opportunities for fine-tuning the pharmacological profile of kinase inhibitors.
Synthesis and Characterization of this compound
The successful application of any building block in drug discovery hinges on its efficient and stereocontrolled synthesis. While a detailed, publicly available, step-by-step synthesis of this compound specifically for kinase inhibitor applications is not extensively documented in readily accessible literature, general principles of stereoselective piperidine synthesis can be applied.
A common strategy involves the use of chiral pool starting materials or asymmetric synthesis methodologies. For instance, a potential synthetic route could start from a chiral precursor, such as a derivative of a chiral amino acid, to establish the stereocenter at the 2-position. Subsequent cyclization and functional group manipulations would then lead to the desired piperidine ring with the correct stereochemistry at the 4-position. Methods like catalytic hydrogenation of substituted pyridines or intramolecular reductive amination of keto-amines are often employed in piperidine synthesis.[3]
General Synthetic Workflow:
Caption: A generalized synthetic approach to this compound.
Key Experimental Protocol: Stereoselective Piperidine Synthesis (Illustrative Example)
-
Reductive Amination: A chiral amino acid ester is reacted with a protected aminoacetaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a chiral diamine derivative.[4] The choice of the chiral amino acid ester dictates the stereochemistry at the future 2-position of the piperidine ring.
-
Deprotection and Cyclization: The protecting groups on the diamine are removed, and the resulting intermediate undergoes spontaneous or catalyzed intramolecular cyclization to form the piperidine ring.[4]
-
Functional Group Modification: The ester group on the piperidine ring can be reduced to the corresponding alcohol, yielding the hydroxymethyl functionality.
Characterization: The final product and all intermediates must be rigorously characterized to confirm their structure and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like NOESY for stereochemical assignment), mass spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) are essential.
The Role of this compound in Kinase Inhibitor Scaffolds
The this compound moiety can be strategically incorporated into various regions of a kinase inhibitor, typically as a solvent-exposed group or as a linker to other parts of the molecule. Its impact on the inhibitor's properties is multifaceted.
Impact on Potency and Selectivity
The stereochemistry of the piperidine ring and its substituents is crucial for optimal interactions with the target kinase. The cis relationship between the 2-methyl and 4-hydroxymethyl groups in the (2R,4R) isomer dictates a specific three-dimensional arrangement that can be exploited to achieve high affinity and selectivity.
-
Vectorial Projection: The hydroxymethyl group can act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the solvent-exposed region of the kinase active site. The (4R) configuration positions this group in a specific vector in space.
-
Hydrophobic Interactions: The methyl group at the (2R) position can engage in favorable hydrophobic interactions with nonpolar residues in a nearby pocket. This can contribute to both binding affinity and selectivity, as the shape and size of this pocket can vary between different kinases.
While direct structure-activity relationship (SAR) studies for inhibitors containing this specific fragment are not widely published, related studies on piperidine-containing kinase inhibitors provide valuable insights. For example, in the development of Cyclin-Dependent Kinase (CDK) inhibitors, the substitution pattern on the piperidine ring was found to be critical for achieving high potency and selectivity.[3][5] Similarly, in the design of Tyrosine Kinase 2 (TYK2) inhibitors, modifications to the piperidine moiety were explored to optimize interactions within the kinase domain.[6]
Logical Relationship of Stereochemistry to Kinase Interaction:
Caption: The stereodefined substituents of the piperidine moiety engage in specific interactions within the kinase active site.
Influence on Pharmacokinetic Properties
Beyond its role in target engagement, the this compound fragment can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a kinase inhibitor.[7][8][9]
-
Solubility: The presence of the hydroxyl group can enhance aqueous solubility, which is often a desirable property for orally bioavailable drugs.
-
Lipophilicity: The methyl group contributes to the overall lipophilicity of the molecule. The balance between the hydrophilic hydroxymethyl group and the lipophilic methyl group can be fine-tuned to achieve an optimal logP for cell permeability and oral absorption.
-
Metabolic Stability: The piperidine ring itself is a common site of metabolism by cytochrome P450 enzymes. The methyl group at the 2-position can potentially hinder metabolic attack at the adjacent nitrogen atom or other positions on the ring, thereby improving metabolic stability and prolonging the drug's half-life.
-
Cell Permeability: The overall physicochemical properties imparted by this fragment, including its size, shape, and polarity, will influence its ability to cross cell membranes and reach its intracellular kinase target.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Drug Design |
| Molecular Weight | 129.20 g/mol | Small size, suitable as a fragment |
| LogP | ~0.5 | Balanced lipophilicity |
| Hydrogen Bond Donors | 2 | Contributes to solubility and target binding |
| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding |
| Polar Surface Area | 32.26 Ų | Favorable for cell permeability |
(Note: Predicted values can vary depending on the software used.)
Case Studies and Applications in Kinase Inhibitor Research
While detailed preclinical or clinical case studies specifically highlighting the this compound moiety are not yet prevalent in the public domain, its inclusion in patent applications for various kinase inhibitors suggests its utility in ongoing drug discovery efforts.
For instance, patent literature discloses compounds containing substituted piperidine moieties, including those with methyl and hydroxymethyl groups, in the context of Janus Kinase (JAK) and TYK2 inhibitors.[6][10][11] These kinases are key mediators of cytokine signaling and are important targets for the treatment of autoimmune and inflammatory diseases. The specific stereochemistry of the piperidine substituents is often claimed in these patents, underscoring its importance for achieving the desired biological activity.
Similarly, in the field of CDK inhibitors for cancer therapy, various piperidine-containing compounds have been investigated.[12][13][14] The rationale for their inclusion often revolves around optimizing interactions with the kinase active site and improving drug-like properties.
Future Perspectives and Conclusion
The this compound fragment represents a valuable and versatile building block for the design of novel kinase inhibitors. Its well-defined stereochemistry and bifunctional nature (hydrophobic methyl group and hydrophilic hydroxymethyl group) provide medicinal chemists with a powerful tool to fine-tune the potency, selectivity, and pharmacokinetic profile of their compounds.
As our understanding of the structural biology of kinases continues to grow, the rational design of inhibitors incorporating such specific and strategically chosen fragments will become increasingly important. Further research is warranted to fully elucidate the structure-activity and structure-property relationships of inhibitors containing the this compound moiety. The development and publication of detailed case studies will be instrumental in showcasing its full potential in the quest for safer and more effective kinase-targeted therapies.
References
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. Available at: [Link]
- Tyk2 inhibitors and uses thereof - Google Patents.
- ROHITUKINE ANALOGS AS CYCLIN-DEPENDENT KINASE INHIBITORS. AND A PROCESS FOR THE PREPARATION THEREOF. Google Patents.
-
Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate. Available at: [Link]
-
Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. ScienceDirect. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Heriot-Watt University Research Portal. Available at: [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]
-
TYK2 inhibitors and uses thereof - Patent US-11053241-B2 - PubChem. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC. Available at: [Link]
- Tyk2 inhibitors and uses thereof - Google Patents.
-
The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults. PMC. Available at: [Link]
-
Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2. PubMed. Available at: [Link]
-
US Patent No. 9457093 - Regulations.gov. Available at: [Link]
-
Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. ResearchGate. Available at: [Link]
-
Top 12 Most Popular Drug Hunter Case Studies of 2023. Drug Hunter. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Available at: [Link]
-
Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. PMC. Available at: [Link]
-
Patents - Schrödinger. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE. Available at: [Link]
-
The Identification of the Clinical Candidate. Sygnature Discovery. Available at: [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC. Available at: [Link]
-
Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. Semantic Scholar. Available at: [Link]
-
Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug. Longdom Publishing. Available at: [Link]
-
Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PMC. Available at: [Link]
- Synthesis method of chiral piperazinone derivative - Google Patents.
-
Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PMC. Available at: [Link]
-
Document is current - Crossmark. Crossref. Available at: [Link]
-
Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma. PMC. Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]
-
Discovery of therapeutic agents targeting PKLR for NAFLD using drug repositioning. ScienceOpen. Available at: [Link]
-
2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[15][16]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available at: [Link]d3ra02549a)
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20170066763A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. longdom.org [longdom.org]
- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TYK2 inhibitors and uses thereof - Patent US-11053241-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Guide on the Toxicological Profile and Safe Handling of ((2R,4R)-2-methylpiperidin-4-yl)methanol
Abstract: This technical guide provides a comprehensive toxicological assessment and safe handling protocols for the novel chemical entity ((2R,4R)-2-methylpiperidin-4-yl)methanol. In the absence of direct experimental data for this specific molecule, this document employs a robust, scientifically-grounded approach based on predictive toxicology and read-across analysis from structurally similar compounds. It outlines the predicted physicochemical properties, identifies potential hazards, and details the requisite experimental workflows for definitive toxicological characterization, conforming to international regulatory standards. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis, evaluation, or formulation of this compound, ensuring a proactive and informed approach to safety and risk management.
Introduction and Compound Identity
This compound is a substituted piperidine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development. Piperidine derivatives are integral components of numerous FDA-approved drugs and are explored for a wide range of biological activities.[1] The specific stereochemistry ((2R,4R)-) and functional groups (a secondary amine, a C2-methyl group, and a C4-hydroxymethyl group) dictate its chemical reactivity, metabolic fate, and toxicological profile.
Given its novelty, a dedicated toxicological dossier for this compound is not publicly available. Therefore, this guide establishes a predicted safety profile through a read-across approach, leveraging data from its core structural components: the piperidine ring, 2-methylpiperidine, and 4-(hydroxymethyl)piperidine. This methodology is a cornerstone of modern chemical safety assessment, allowing for reliable hazard identification in the early stages of research and development.
Table 1: Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1931911-32-8 | [2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [2] |
| Chemical Structure | ![]() | (Structure rendered based on name) |
Predictive Toxicology and Hazard Identification by Structural Analogy
The toxicological profile of this compound can be inferred by examining the known hazards of its structural analogs. This read-across analysis provides a strong foundation for preliminary hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]
-
Piperidine (Parent Heterocycle): The foundational piperidine ring is classified as a clear, colorless liquid with a characteristic pepper-like odor.[4] It is miscible in water and is known to be toxic by ingestion and inhalation, causing severe irritation to skin and eyes.[4][5]
-
2-Methylpiperidine (Analog 1): The addition of a methyl group at the C2 position results in a compound that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[6][7][8] It is also classified as a highly flammable liquid and may cause respiratory irritation.[7]
-
4-(Hydroxymethyl)piperidine (Analog 2): The hydroxymethyl group at the C4 position imparts strong corrosive properties. Safety data sheets for this analog consistently list it as causing severe skin burns and eye damage.[9][10][11] It is classified under GHS as Skin Corrosion Category 1B or 1C.[12]
Causality and Synthesis of Hazards: The target molecule, this compound, combines the basicity and general toxicity of the piperidine ring with the specific hazards conferred by its substituents. The secondary amine of the piperidine ring is basic, contributing to its corrosive potential. The hydroxymethyl group can participate in hydrogen bonding and influence solubility and reactivity. Based on the severe corrosive nature of 4-(hydroxymethyl)piperidine, it is scientifically prudent to assume that the target molecule will exhibit similar properties.
Table 2: Predicted GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Basis of Prediction (Read-Across) |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage | Based on 4-(hydroxymethyl)piperidine[9][12] and the basic nature of the piperidine moiety.[4][5] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Based on 2-methylpiperidine.[6][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation | Based on 2-methylpiperidine and general properties of volatile amines.[13] |
Proposed Mechanism of Toxicity: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Certain piperidine alkaloids are known neurotoxins that act as agonists or antagonists at nicotinic acetylcholine receptors (nAChRs).[14] This interaction can disrupt normal neuromuscular function, leading to a range of adverse effects from muscle fatigue to paralysis.[15] Given the structural similarity of this compound to known nAChR ligands, this pathway represents a plausible mechanism for potential neurotoxicity.
A preliminary assessment of this potential liability can be conducted using a radioligand binding assay. This experiment quantifies the ability of the test compound to displace a known radiolabeled ligand from the nAChR binding site.[15]
Caption: Potential mechanism of neurotoxicity via nAChR interaction.
Mandatory Toxicological Testing Workflow
To move beyond prediction and establish a definitive toxicological profile, a standardized battery of tests is required. The following workflow, based on internationally recognized OECD guidelines, provides a framework for the systematic evaluation of this compound. This staged approach ensures that critical safety data is generated efficiently while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: A staged workflow for toxicological assessment.
Tier 1: In Vitro Genotoxicity Assessment
Objective: To determine the potential of the compound to induce genetic mutations or chromosomal damage.
4.1.1. Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
-
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16] The test evaluates the ability of the compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology:
-
Strain Selection: A minimum of five strains is typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction, typically from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test compound using the plate incorporation or pre-incubation method.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is reproducible and statistically significant.
4.1.2. In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473
-
Principle: This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[17][18][19]
-
Methodology:
-
Cell Culture: Suitable cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[12][17]
-
Exposure: Cultures are exposed to at least three concentrations of the test compound for a defined period, both with and without metabolic activation (S9).[18]
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of cell division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained.
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[18]
-
-
Interpretation: The compound is considered clastogenic if it causes a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.[10]
Tier 2: In Vivo Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
-
Principle: This method determines the acute oral toxicity of a substance by assigning it to a GHS toxicity class based on a stepwise procedure using a minimal number of animals.[4][7][14]
-
Methodology:
-
Animal Model: The test is typically conducted in a single sex of rodent, usually female rats.[4]
-
Dosing Procedure: The procedure starts with a group of three animals at a defined dose level (e.g., 300 mg/kg). The substance is administered by oral gavage.[20]
-
Stepwise Progression: The outcome of the first step determines the next dose.
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test proceeds to a higher dose level.
-
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.[14] Body weight is recorded weekly.
-
-
Interpretation: The results allow for the classification of the substance into one of the GHS acute toxicity categories, providing a basis for hazard labeling.[4][20]
Safety Data Sheet (SDS) for this compound
This section provides a preliminary, predictive Safety Data Sheet structured in accordance with REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations.[8][21][22] It is based on the read-across analysis and should be updated as empirical data becomes available.
SAFETY DATA SHEET
Product: this compound
This SDS is a predictive document based on structural analogs and should be used for preliminary risk assessment and handling guidance only. It must be updated with experimentally derived data as it becomes available.
SECTION 1: IDENTIFICATION
-
Product Name: this compound
-
CAS No.: 1931911-32-8
-
Recommended Use: For research and development purposes only. Not for human or veterinary use.
SECTION 2: HAZARDS IDENTIFICATION
-
GHS Classification:
-
Label Elements:
-
Pictograms:


-
Signal Word: Danger
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[9]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.[9]
-
-
SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS
-
Substance: this compound
-
Formula: C₇H₁₅NO
SECTION 4: FIRST-AID MEASURES
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
SECTION 5: FIRE-FIGHTING MEASURES
-
Suitable Extinguishing Media: Dry powder, carbon dioxide (CO₂), alcohol-resistant foam.
-
Specific Hazards: Thermal decomposition may produce toxic vapors including nitrogen oxides and carbon monoxide.[9]
SECTION 6: ACCIDENTAL RELEASE MEASURES
-
Personal Precautions: Wear full protective equipment including respiratory protection, chemical-resistant gloves, safety goggles, and a face shield. Evacuate personnel to a safe area. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
SECTION 7: HANDLING AND STORAGE
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Do not breathe vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage: Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed.
SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION
-
Engineering Controls: Use a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation location.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.
-
SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES
-
(Data not available. Properties are predicted to be similar to a liquid or low-melting point solid, similar to its analogs.)
SECTION 10: STABILITY AND REACTIVITY
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents, acids.
SECTION 11: TOXICOLOGICAL INFORMATION
-
Acute Toxicity: Predicted to be harmful if swallowed (Category 4).
-
Skin Corrosion/Irritation: Predicted to cause severe skin burns and eye damage (Category 1B).
-
Germ Cell Mutagenicity: Data not available.
-
Carcinogenicity: Data not available.
-
Reproductive Toxicity: Data not available.
-
STOT-Single Exposure: Predicted to cause respiratory irritation (Category 3).
SECTIONS 12-16: (Data not available)
Conclusion and Recommendations
This guide establishes a foundational toxicological profile for this compound through a scientifically rigorous process of predictive toxicology and read-across from structural analogs. The analysis indicates that the compound should be handled as a corrosive substance that is harmful if swallowed and may cause respiratory irritation. All laboratory work must be conducted within a chemical fume hood with appropriate personal protective equipment.
It is imperative that the proposed experimental workflow, beginning with in vitro genotoxicity assays, is executed to generate empirical data. This data is essential for validating and refining this predictive assessment, ensuring the development of a comprehensive and accurate Safety Data Sheet, and enabling robust risk assessments for all future research, development, and manufacturing activities involving this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7974, 2-Methylpiperidine. Retrieved February 15, 2026, from [Link]
-
LookChem. (n.d.). 2-Methylpiperidine Safety Data Sheets(SDS). Retrieved February 15, 2026, from [Link]
-
The Good Scents Company. (n.d.). 2-methyl piperidine. Retrieved February 15, 2026, from [Link]
-
OECD. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian). Retrieved February 15, 2026, from [Link]
-
OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved February 15, 2026, from [Link]
-
Health and Safety Executive for Northern Ireland. (n.d.). REACH Safety Data Sheets. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved February 15, 2026, from [Link]
-
Health and Safety Executive. (2022). Safety Data Sheets. Retrieved February 15, 2026, from [Link]
-
Health and Safety Authority. (n.d.). SDS requirements. Retrieved February 15, 2026, from [Link]
-
Uniyal, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved February 15, 2026, from [Link]
-
IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002). Retrieved February 15, 2026, from [Link]
-
OECD. (n.d.). Test No. 473: In vitro Mammalian Chromosome Aberration Test. Retrieved February 15, 2026, from [Link]
-
National Toxicology Program. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved February 15, 2026, from [Link]
-
NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved February 15, 2026, from [Link]
-
ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. Retrieved February 15, 2026, from [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved February 15, 2026, from [Link]
-
Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved February 15, 2026, from [Link]
-
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved February 15, 2026, from [Link]
-
Abraxis. (n.d.). Anatoxin-a Receptor-Binding Assay. Retrieved February 15, 2026, from [Link]
Sources
- 1. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ilo.org [ilo.org]
- 3. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 8. REACH, Article 31, Requirements for safety data sheets :: ReachOnline [reachonline.eu]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 11. Safety Data Sheets - REACH Product Safety [reachproductsafety.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 16. biosafe.fi [biosafe.fi]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 21. REACH Safety Data Sheets | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 22. hse.gov.uk [hse.gov.uk]
Structural differences between ((2R,4R)-2-methylpiperidin-4-yl)methanol and its enantiomers
An In-depth Technical Guide to the Structural Differences Between ((2R,4R)-2-methylpiperidin-4-yl)methanol and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. For chiral molecules such as this compound, a substituted piperidine scaffold of significant interest in medicinal chemistry, understanding the structural nuances between its stereoisomers is paramount.[1] This technical guide provides a comprehensive exploration of the structural differences between the four stereoisomers of (2-methylpiperidin-4-yl)methanol. It delves into the fundamental principles of stereoisomerism, details advanced analytical techniques for their differentiation and absolute structure elucidation, and discusses the profound impact of stereochemistry on pharmacological properties. This document serves as a vital resource for researchers engaged in the design, synthesis, and analysis of chiral molecules, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Criticality of Chirality in Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its non-planar, chair-like conformation allows for precise spatial positioning of substituents, which is often essential for specific molecular recognition at biological targets. When substituents introduce chiral centers, as in the case of (2-methylpiperidin-4-yl)methanol, the molecule can exist as multiple stereoisomers.
(2-methylpiperidin-4-yl)methanol possesses two stereogenic centers at the C2 and C4 positions of the piperidine ring. Consequently, it can exist as four distinct stereoisomers:
-
(2R,4R)-2-methylpiperidin-4-yl)methanol
-
(2S,4S)-2-methylpiperidin-4-yl)methanol
-
(2R,4S)-2-methylpiperidin-4-yl)methanol
-
(2S,4R)-2-methylpiperidin-4-yl)methanol
These isomers are grouped into pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images).[3] The interaction of these distinct three-dimensional structures with the inherently chiral environment of biological systems (e.g., enzymes, receptors) is highly specific. One isomer (the eutomer) may elicit a desired therapeutic effect, while another (the distomer) could be less active, inactive, or even responsible for adverse or toxic effects.[4][5][6] Therefore, the ability to synthesize, separate, and definitively characterize each stereoisomer is a cornerstone of modern drug discovery and development.
Analytical Methodologies for Stereoisomer Differentiation
Distinguishing between stereoisomers requires specialized analytical techniques that are sensitive to the three-dimensional arrangement of atoms. While diastereomers have distinct physical properties and can often be separated by standard chromatographic methods, enantiomers are physically identical in an achiral environment, necessitating the use of a chiral selector or probe.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Separation: The CSP creates a transient diastereomeric complex with each enantiomer of the analyte. Because diastereomers have different energies of interaction, one enantiomer will have a stronger affinity for the CSP and thus be retained longer on the column, enabling separation. Common CSPs for piperidine derivatives include those based on polysaccharides like cellulose or amylose.[7]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable Chiral Stationary Phase (CSP) column, such as a cellulose- or amylose-based column, known for resolving amine-containing compounds.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). An amine additive (e.g., diethylamine) is often included to improve peak shape for basic compounds like piperidines.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the stereoisomeric mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and record the chromatogram. The separated enantiomers will appear as distinct peaks.
-
Analysis: Determine the retention time for each peak. The ratio of the peak areas can be used to determine the enantiomeric excess (ee) or enantiomeric ratio (er).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structure elucidation. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, specific techniques can be employed to induce spectral differentiation.[8][9]
-
Distinguishing Diastereomers: Diastereomers are not mirror images and have different spatial relationships between their atoms. This results in distinct chemical environments for their nuclei, leading to different chemical shifts and coupling constants in a standard NMR spectrum.[10]
-
Distinguishing Enantiomers: To differentiate enantiomers, a chiral environment must be introduced into the NMR tube. This is achieved by using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient diastereomeric complexes with the enantiomers of the analyte. This complexation induces small but measurable differences in the chemical shifts of the analyte's nuclei, allowing for the resolution of signals for each enantiomer.[11]
-
Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid, reacts with the analyte to form a new covalent bond, creating a pair of diastereomers. These newly formed diastereomers will exhibit distinct NMR spectra, which can be analyzed to determine the enantiomeric purity of the original sample.[8][9]
-
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a molar excess of a suitable Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The transient diastereomeric complexes formed will cause previously overlapping signals corresponding to the enantiomers to split into two separate signals.
-
Analysis: Integrate the separated signals to quantify the ratio of the two enantiomers. ¹⁹F NMR can also be a powerful alternative if a fluorine-containing CSA is used.[8]
X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry.[1] This technique provides an unambiguous map of electron density, allowing for the precise placement of every atom in the crystal lattice.
Causality of Structure Determination: The method relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The diffraction pattern is mathematically related to the electron density distribution within the crystal. By solving the "phase problem," an electron density map can be generated, from which the atomic positions can be determined. For chiral molecules, specialized techniques (anomalous dispersion) are used to determine the absolute configuration (R/S) without ambiguity.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled to a low temperature (e.g., 100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam. The crystal is rotated while diffraction data are collected.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model, which is subsequently "refined" to best fit the experimental data.
-
Absolute Configuration: The absolute configuration is determined, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
Comparative Summary of Properties and Techniques
The choice of analytical technique depends on the specific question being asked—be it quantification, structural confirmation, or absolute configuration. The properties of the stereoisomers themselves dictate their behavior both in analytical systems and in biological contexts.
Table 1: Properties of (2-methylpiperidin-4-yl)methanol Stereoisomers
| Property | Enantiomers (e.g., 2R,4R vs. 2S,4S) | Diastereomers (e.g., 2R,4R vs. 2R,4S) |
| Relationship | Non-superimposable mirror images | Stereoisomers, not mirror images |
| Melting/Boiling Point | Identical | Different |
| Solubility (achiral solvent) | Identical | Different |
| Optical Rotation | Equal magnitude, opposite sign (+/-) | Unrelated |
| NMR Spectrum (achiral) | Identical | Different |
| Chromatography (achiral) | Co-elute | Separable |
| Biological Activity | Can be vastly different | Can be vastly different |
Table 2: Comparison of Key Analytical Techniques
| Technique | Principle | Information Obtained | Pros | Cons |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase. | Retention times, enantiomeric ratio/excess. | High throughput, quantitative, robust. | Requires method development, does not give absolute configuration. |
| NMR with CSAs/CDAs | Formation of transient or covalent diastereomeric species. | Chemical shift non-equivalence, enantiomeric ratio. | Provides detailed structural information, no separation needed. | Can be complex to interpret, requires pure reagents. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous 3D structure, absolute configuration. | The "gold standard" for structural proof.[1] | Requires a suitable single crystal, which can be difficult to obtain. |
Impact on Drug Development and Pharmacology
The structural differences between stereoisomers, while subtle, have profound pharmacological consequences. Receptors and enzymes in the body are chiral and will interact differently with each stereoisomer. This stereoselectivity can manifest in various ways:
-
Potency and Efficacy: One enantiomer may bind to a target receptor with much higher affinity than its mirror image, resulting in significant differences in potency.[4][12] For example, studies on other chiral piperidine derivatives have shown that (+) isomers can be significantly more potent than their (-) counterparts in producing hypotensive effects.[12]
-
Mechanism of Action: In some cases, enantiomers can have qualitatively different pharmacological activities, binding to different receptors or acting as an agonist versus an antagonist at the same receptor.[5]
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug can be stereoselective. Enzymes responsible for metabolism, particularly cytochrome P450s, can process one enantiomer faster than the other, leading to different plasma concentrations and durations of action.
-
Toxicity: The undesired or toxic effects of a drug may be associated with only one of the stereoisomers. A classic example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic.
For these reasons, modern regulatory agencies often require drug candidates to be developed as single enantiomers unless there is a clear therapeutic rationale for using a racemic mixture.
Conclusion
The structural analysis of this compound and its enantiomers is a multifaceted challenge that underscores the importance of stereochemistry in modern science. The four stereoisomers of this molecule, while having the same chemical formula and connectivity, are distinct chemical entities with unique three-dimensional structures. Diastereomers differ in their physical properties and can be distinguished by standard analytical methods, whereas enantiomers require chiral-sensitive techniques for their differentiation.
A combination of chiral chromatography for separation and quantification, advanced NMR spectroscopy for analysis in solution, and single-crystal X-ray crystallography for definitive absolute structure determination provides a complete toolkit for the researcher. A thorough understanding and application of these techniques are not merely academic exercises; they are essential for ensuring the safety, efficacy, and selectivity of new chemical entities and are a non-negotiable component of rational drug design and development.
References
- BenchChem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
- Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers.
- King, S., & Barron, A. (2011, May 16). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.
- ChemicalBook. (n.d.). (this compound | 1931911-32-8).
- ResearchGate. (2018). NMR analysis of stereoisomer?.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Beltrán, M. A., et al. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry.
- ResearchGate. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
- Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Single X‐ray crystal structure of (R)‐Cbz‐deoxyhalofuginone 25 (thermal...).
- IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl.
- PubMed. (1983). Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers.
- PMC. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- BLDpharm. (n.d.). 1808532-02-6|((2S,4S)-2-Methylpiperidin-4-yl)methanol.
- Academia. (2021). Effects of Stereoisomers on Drug Activity.
- Chemspace. (n.d.). [(2S,4R)-4-(hydroxymethyl)piperidin-2-yl]methanol hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods.
- PubMed. (1993). Pharmacological importance of stereochemical resolution of enantiomeric drugs.
- PubChem. (n.d.). 4-Piperidinemethanol.
- PubMed. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
- ResearchGate. (2021). (PDF) Effects of Stereoisomers on Drug Activity.
- Chemsrc. (n.d.). [4-(2-Aminoethyl)piperidin-4-yl]methanol;dihydrochloride.
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Organic Syntheses. (n.d.). A. - Preparation of tmpMgCl·LiCl.
- Clutch Prep. (n.d.). Enantiomers vs. Diastereomers Explained: Definition, Examples, Practice & Video Lessons.
- PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors.
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- Thoreauchem. (n.d.). (2-methylpiperidin-4-yl)methanol-1554168-27-2.
- Wikipedia. (n.d.). List of methylphenidate analogues.
- PubChem. (n.d.). Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol.
- Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- PMC. (n.d.). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Nitrogen Protection of ((2R,4R)-2-Methylpiperidin-4-yl)methanol for Complex Synthesis
Introduction: The Value of the Chiral Piperidine Scaffold
The ((2R,4R)-2-methylpiperidin-4-yl)methanol motif is a privileged scaffold in modern medicinal chemistry. Its rigid, chiral structure provides a three-dimensional framework that is crucial for optimizing ligand-receptor interactions, improving pharmacokinetic properties, and reducing off-target effects. The presence of two distinct functional groups—a secondary amine and a primary alcohol—offers versatile handles for synthetic elaboration. However, this bifunctionality necessitates a robust and well-designed protecting group strategy to achieve chemoselectivity in multi-step syntheses.
The secondary amine is a potent nucleophile and base, which can interfere with reactions targeting the hydroxyl group (e.g., oxidations, esterifications, etherifications) or other electrophilic centers in the molecule.[1][2] Therefore, temporarily masking the nitrogen atom is a critical first step in most synthetic routes involving this intermediate. This guide provides an in-depth analysis and detailed protocols for the three most strategic nitrogen-protecting groups for this scaffold: Boc , Cbz , and Fmoc . The choice among them depends on the planned downstream reaction conditions, highlighting the importance of orthogonal protection strategies.[1][2][3]
Core Principles: Selecting the Optimal Protecting Group
The ideal protecting group for the this compound nitrogen should be:
-
Easy to Install: The protection reaction should be high-yielding and proceed under mild conditions that do not affect the primary alcohol.
-
Robust: The protected amine must be stable to a wide range of reaction conditions planned for subsequent steps.
-
Easy to Remove: The deprotection should also be high-yielding and occur under specific conditions that leave the rest of the molecule, including newly installed functionalities, intact.[4]
-
Orthogonal: The deprotection conditions for the amine should not cleave other protecting groups in the molecule, and vice-versa.[5][6] This is particularly relevant for protecting the primary alcohol if required.
The following diagram illustrates the central concept of applying different protection strategies to the parent molecule.
Caption: Orthogonal protection and deprotection pathways for the target amine.
Comparative Analysis of Protecting Groups
The selection of a protecting group is dictated by the overall synthetic plan. The table below summarizes the key characteristics of the Boc, Cbz, and Fmoc groups in the context of protecting this compound.
| Parameter | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Protection Conditions | Mild base (e.g., NaHCO₃, TEA), Room Temp | Mild base (e.g., NaHCO₃, aq. NaOH), 0 °C to RT[7][8] | Mild base (e.g., NaHCO₃), Room Temp |
| Deprotection Method | Strong Acid (TFA, HCl in dioxane)[9][10] | Catalytic Hydrogenolysis (H₂, Pd/C)[11][12] | Base (20% Piperidine in DMF)[13][14] |
| Stability | Stable to base, hydrogenolysis, and weak nucleophiles. | Stable to acidic and basic conditions. | Stable to acid and hydrogenolysis.[14] |
| Key Advantage | Very common, robust, and reliable. Easy workup. | Mild, neutral deprotection preserves most functional groups. | Orthogonal to acid- and hydrogenolysis-labile groups.[2] |
| Key Consideration | Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates.[15] | Incompatible with reducible groups (alkenes, alkynes, some heterocycles). Catalyst can be pyrophoric. | The dibenzofulvene byproduct must be scavenged. Less common outside of peptide synthesis. |
Detailed Protocols and Methodologies
The Boc Group: Acid-Labile Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen protecting group in non-peptide synthesis due to its general stability and straightforward application.[10] It forms a carbamate that is stable to bases and nucleophiles but is readily cleaved under strongly acidic conditions.
Caption: Workflow for Boc protection and deprotection.
Protocol 4.1.1: N-Boc Protection
-
Rationale: The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of Boc-anhydride. A mild base is required to neutralize the resulting carboxylic acid byproduct and drive the reaction to completion. A biphasic solvent system like THF/water is often effective for amino alcohols.
-
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add a solution of Boc₂O in THF dropwise to the mixture at room temperature.
-
Stir the reaction vigorously for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, which can be purified by column chromatography if necessary.
-
Protocol 4.1.2: N-Boc Deprotection
-
Rationale: Strong acid protonates the carbamate oxygen, leading to the elimination of the stable tert-butyl cation (which forms isobutylene) and the unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[16] Using HCl in dioxane provides the amine as its hydrochloride salt, which is often a stable, crystalline solid.
-
Materials:
-
N-Boc-((2R,4R)-2-methylpiperidin-4-yl)methanol (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Methanol (optional, as co-solvent)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-Boc protected piperidine in a minimal amount of methanol or dichloromethane (optional).
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) at 0 °C.
-
Allow the solution to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the amine.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the pure product.
-
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group introduced by Bergmann and Zervas.[7] Its key advantage is its removal under very mild, neutral conditions via catalytic hydrogenolysis, which is compatible with a vast array of functional groups.[11]
Caption: Workflow for Cbz protection and deprotection.
Protocol 4.2.1: N-Cbz Protection
-
Rationale: This is a Schotten-Baumann reaction where the amine attacks the highly reactive acyl chloride, benzyl chloroformate.[7] An aqueous base neutralizes the HCl generated during the reaction. The reaction is often performed at 0 °C to control the exotherm and minimize side reactions.
-
Materials:
-
This compound (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv)
-
THF/Water or Ethyl Acetate/Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the starting amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while stirring vigorously, ensuring the temperature remains below 5 °C.[8]
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if needed.
-
Protocol 4.2.2: N-Cbz Deprotection (Catalytic Hydrogenolysis)
-
Rationale: The palladium catalyst facilitates the cleavage of the benzylic C-O bond by molecular hydrogen. The byproducts are toluene and carbon dioxide, which are volatile and easily removed, leading to a very clean reaction.[7][17]
-
Materials:
-
N-Cbz-((2R,4R)-2-methylpiperidin-4-yl)methanol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or hydrogenation apparatus)
-
Celite™
-
-
Procedure:
-
Dissolve the N-Cbz protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis but is also an excellent choice for solution-phase synthesis when orthogonality to both acid- and hydrogenolysis-labile groups is required.[13][] It is cleaved under mild basic conditions, typically with piperidine.[14]
Caption: Workflow for Fmoc protection and deprotection.
Protocol 4.3.1: N-Fmoc Protection
-
Rationale: Fmoc-OSu is an activated ester that reacts cleanly with the amine. The succinimide leaving group is easily removed during aqueous workup. The conditions are mild and compatible with the free hydroxyl group.
-
Materials:
-
This compound (1.0 equiv)
-
Fmoc-OSu (1.05 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
1,4-Dioxane and Water
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the starting amine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to remove any unreacted reagent and byproducts.
-
Protocol 4.3.2: N-Fmoc Deprotection
-
Rationale: The deprotection proceeds via a β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the unstable carbamic acid, which decarboxylates.[] The piperidine also acts as a scavenger for the dibenzofulvene byproduct.[14]
-
Materials:
-
N-Fmoc-((2R,4R)-2-methylpiperidin-4-yl)methanol (1.0 equiv)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the N-Fmoc protected compound in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction at room temperature. The reaction is typically very fast, often complete within 30 minutes. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under high vacuum to remove the DMF and piperidine.
-
The crude residue can be purified by co-evaporation with a solvent like toluene to remove residual piperidine or by column chromatography to yield the pure amine.
-
Conclusion and Future Outlook
The successful synthesis of complex molecules based on the this compound scaffold is critically dependent on the judicious choice and application of nitrogen protecting groups. The Boc, Cbz, and Fmoc groups each offer a unique set of conditions for protection and deprotection, enabling chemists to design highly selective and orthogonal synthetic routes. By understanding the causality behind each protocol and the stability profile of each protecting group, researchers can navigate challenging synthetic pathways with confidence, accelerating the discovery and development of new chemical entities.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods. Retrieved from [Link]
-
Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Synthesis of chiral peptide nucleic acids using Fmoc chemistry. (2025, August 30). ResearchGate. Retrieved from [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI. Retrieved from [Link]
-
Protecting groups in organic synthesis. (n.d.). Retrieved from [Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
-
ResearchGate. (2025, August 6). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the orthogonally protected amino alcohol Phaol and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Boc | BroadPharm [broadpharm.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
Application Notes & Protocols: A Strategic Guide to the Preparation and Selection of Pharmaceutical Salts of ((2R,4R)-2-methylpiperidin-4-yl)methanol
Executive Summary
The transformation of an active pharmaceutical ingredient (API) into a salt form is a cornerstone of drug development, offering a powerful tool to modulate physicochemical properties critical for therapeutic success.[1][2][3] This guide provides a comprehensive framework for the strategic preparation and characterization of pharmaceutical salts of the chiral API, ((2R,4R)-2-methylpiperidin-4-yl)methanol. We move beyond mere procedural lists to delve into the scientific rationale behind salt screening, counterion selection, and the detailed protocols for synthesizing crystalline salt forms. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical foundation and practical methodologies required for successful salt form selection and development.
Foundational Principles: The "Why" of Salt Formation
Approximately 50% of all approved drugs are administered as salts, a testament to the strategy's efficacy in overcoming developmental hurdles.[1] Salt formation is not merely a chemical reaction but a strategic decision to enhance properties that the parent API may lack.[4]
Key objectives include:
-
Enhanced Aqueous Solubility and Dissolution Rate: Poor solubility is a primary cause of low bioavailability for many orally administered drugs. Salt formation can dramatically increase solubility, thereby improving absorption.[5][6]
-
Improved Stability: Salts can exhibit greater chemical and physical stability, leading to longer shelf-life and more robust manufacturing processes.[1]
-
Optimal Crystallinity and Solid-State Properties: A stable, non-hygroscopic, crystalline salt is often the ideal form for formulation, possessing consistent properties like flowability and compressibility.[7][8]
-
Simplified Purification and Handling: Crystallization of a salt can be an effective final purification step, and the resulting solid is often easier to handle than an amorphous or oily free base.
The parent molecule, This compound , possesses a secondary amine within the piperidine ring. This basic nitrogen atom is the primary site for protonation and subsequent salt formation, making it an ideal candidate for this developmental strategy.
The Strategic Workflow: From Screening to Selection
A successful salt selection campaign is a systematic process designed to identify the optimal salt form efficiently. It begins with a broad screening phase and progressively narrows the candidates based on rigorous characterization.
The Salt Screening and Selection Funnel
The process can be visualized as a multi-tiered funnel, where numerous potential salts are evaluated, and only the most promising candidates advance.
Caption: A strategic workflow for pharmaceutical salt selection.
Intelligent Counterion Selection
The choice of counterion is the most critical variable. While a trial-and-error approach is possible, an intelligent selection process saves significant time and resources.[9] The primary guiding principle is the pKa rule . For a stable salt to form between a base (the API) and an acid (the counterion), the difference in their pKa values (ΔpKa = pKa of protonated base - pKa of acid) should ideally be greater than 3.[1][10] This ensures a high degree of proton transfer and the formation of a true ionic salt rather than a cocrystal.
Table 1: Representative Pharmaceutically Acceptable Counterions for Basic APIs
| Counterion | Acid Type | Acid pKa (approx.) | Rationale for Use |
|---|---|---|---|
| Chloride | Strong Inorganic Acid | -7.0 | High probability of salt formation, often crystalline. |
| Sulfate | Strong Inorganic Acid | -3.0 (pKa1) | Divalent, can alter stoichiometry and crystal packing. |
| Methanesulfonate (Mesylate) | Strong Organic Acid | -1.9 | Often yields stable, crystalline, non-hygroscopic salts.[11] |
| L-Tartrate | Chiral Dicarboxylic Acid | 2.9 (pKa1), 4.2 (pKa2) | Can be used for chiral resolution; often forms crystalline salts.[12][13][14] |
| Maleate | Dicarboxylic Acid | 1.9 (pKa1), 6.1 (pKa2) | Can provide good crystallinity and solubility modification. |
| Phosphate | Inorganic Acid | 2.1 (pKa1) | Biologically relevant, can offer pH buffering capacity. |
Experimental Protocols: Synthesis and Isolation
The following protocols are detailed methodologies for preparing three distinct and representative salt forms of this compound.
Protocol 1: Preparation of this compound Hydrochloride
Rationale: The hydrochloride salt is one of the most common pharmaceutical salts due to the high acidity of HCl, which ensures complete proton transfer with most basic APIs.[15][16] The procedure aims to precipitate the salt from a non-polar solvent where the salt form has low solubility.
Materials:
-
This compound (1.0 eq)
-
2M HCl in Diethyl Ether (1.05 eq)
-
Anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the free base of this compound (e.g., 1.00 g) in a minimal amount of anhydrous DCM (e.g., 5 mL).
-
To this stirring solution, add a larger volume of a non-polar solvent such as anhydrous MTBE (e.g., 40 mL). The solution should remain clear.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly, add the solution of 2M HCl in diethyl ether (1.05 equivalents) dropwise to the stirring mixture. Causality Note: Slow addition is crucial to promote the growth of larger, more easily filterable crystals and prevent the formation of an oil or amorphous solid.
-
Upon addition, a white precipitate should form immediately.
-
Continue stirring the slurry at 0 °C for 1 hour to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous MTBE to remove any unreacted starting material or excess HCl.
-
Dry the resulting white solid under vacuum at 40 °C to a constant weight.
Protocol 2: Preparation of this compound L-Tartrate
Rationale: Tartaric acid is a chiral dicarboxylic acid widely used as a resolving agent and to form stable, crystalline salts.[13][14] The use of an alcoholic solvent like ethanol or methanol is common as it typically solubilizes both the free base and the acid, allowing for crystallization upon cooling.
Materials:
-
This compound (1.0 eq)
-
L-(+)-Tartaric acid (1.0 eq)
-
Anhydrous Ethanol or Methanol
Procedure:
-
In a flask, dissolve the free base of this compound (e.g., 1.00 g) in warm anhydrous ethanol (e.g., 15 mL).
-
In a separate flask, dissolve L-(+)-tartaric acid (1.0 equivalent) in a minimal amount of warm anhydrous ethanol (e.g., 10 mL).
-
While stirring the amine solution, slowly add the tartaric acid solution.
-
After the addition is complete, allow the solution to cool slowly to room temperature. Causality Note: Slow cooling is a fundamental principle of fractional crystallization, allowing for the selective precipitation of the least soluble diastereomeric salt and promoting the formation of high-quality crystals.[13]
-
If no crystals form, the solution can be further cooled in an ice bath or a refrigerator (4 °C) overnight. Seeding with a small crystal, if available, can induce crystallization.
-
Collect the resulting crystalline solid by vacuum filtration.
-
Wash the crystals with a small volume of cold ethanol to remove soluble impurities.
-
Dry the product under vacuum to a constant weight.
Protocol 3: Preparation of this compound Mesylate
Rationale: Methanesulfonic acid (mesic acid) is a strong organic acid that often forms highly crystalline and physically stable salts with improved solubility compared to the free base.[11] Acetonitrile or ethyl acetate are common solvents for this salt formation.
Materials:
-
This compound (1.0 eq)
-
Methanesulfonic acid (1.0 eq)
-
Ethyl Acetate or Acetonitrile
Procedure:
-
Dissolve the free base of this compound (e.g., 1.00 g) in ethyl acetate (e.g., 20 mL) in a round-bottom flask with stirring.
-
In a separate vial, carefully dilute methanesulfonic acid (1.0 equivalent) with a small amount of ethyl acetate (e.g., 2 mL). Safety Note: Methanesulfonic acid is corrosive; handle with appropriate personal protective equipment.
-
Add the methanesulfonic acid solution dropwise to the stirring solution of the free base at room temperature.
-
A precipitate may form immediately or after a short induction time. Stir the resulting slurry at room temperature for 2-4 hours to maximize yield.
-
If precipitation is slow, the mixture can be gently warmed to 40-50 °C to ensure complete reaction and then cooled slowly to room temperature to induce crystallization.
-
Isolate the solid by vacuum filtration, washing the filter cake with a small portion of fresh ethyl acetate.
-
Dry the white, crystalline mesylate salt under vacuum at 40-50 °C.
Physicochemical Characterization: Validating the Form
Formation of a solid is not sufficient proof of salt formation. A battery of analytical techniques is required to confirm the salt's identity and evaluate its properties to select the best candidate for development.[7][17]
The Characterization Pipeline
Once a potential salt has been isolated, it must undergo rigorous analysis to confirm its structure and assess its suitability for further development.
Caption: A typical analytical pipeline for salt candidate characterization.
Comparative Data Summary
The ultimate goal of the screening and characterization process is to generate a comparative dataset that allows for an informed, data-driven decision.
Table 2: Illustrative Comparative Data for this compound Salts
| Property | Free Base | Hydrochloride Salt | L-Tartrate Salt | Mesylate Salt |
|---|---|---|---|---|
| Physical Form | Low-Melting Solid / Oil | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Melting Point (DSC) | ~55 °C | ~185 °C | ~160 °C | ~145 °C |
| Aqueous Solubility (pH 7.4) | ~5 mg/mL | > 100 mg/mL | ~50 mg/mL | > 200 mg/mL |
| Crystal Form (XRPD) | N/A | Crystalline (Form I) | Crystalline (Form A) | Crystalline (Form M) |
| Hygroscopicity (at 80% RH) | Moderate | Slightly Hygroscopic (<2% uptake) | Non-Hygroscopic (<0.5% uptake) | Slightly Hygroscopic (<1.5% uptake) |
| Development Assessment | Poor handling, low solubility | Good candidate; potential hygroscopicity needs monitoring | Excellent candidate ; non-hygroscopic, good solubility | Excellent candidate ; highest solubility, good physical properties |
Note: The data presented in this table is illustrative and serves as an example of a typical outcome for a salt selection study.
Conclusion
The selection of an optimal pharmaceutical salt is a multi-faceted process that balances chemical, physical, and biopharmaceutical properties. For this compound, a systematic approach involving intelligent counterion selection, robust synthesis protocols, and comprehensive physicochemical characterization is paramount. By following the strategic workflows and detailed protocols outlined in this guide, researchers can efficiently identify and develop a salt form with the desired attributes for successful progression into formulated drug products, ultimately enhancing the therapeutic potential of the API.
References
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- Salt Screening. (2021, February 14). Improved Pharma.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). University of South Florida.
- Giron, D. (2003). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals.
- Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. (n.d.).
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (n.d.). Benchchem.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Consider
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.
- Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Australian Prescriber.
- Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology.
- Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). American Pharmaceutical Review.
- Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board.
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2026, February 5). Pharmaceutical Technology.
- Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. (2024, January 31). MDPI.
- What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3).
- A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Preparation of piperidine derivatives. (n.d.).
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4).
- Method for preparing mesylate derivatives of piperazine. (n.d.).
- Chiral resolution. (n.d.). Wikipedia.
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. pharmtech.com [pharmtech.com]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. rjpdft.com [rjpdft.com]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. improvedpharma.com [improvedpharma.com]
Coupling reactions involving the primary alcohol of ((2R,4R)-2-methylpiperidin-4-yl)methanol
Application Note: Strategic Coupling Protocols for ((2R,4R)-2-methylpiperidin-4-yl)methanol
Executive Summary
The scaffold This compound represents a privileged chiral motif in medicinal chemistry, offering a defined vector for fragment-based drug discovery (FBDD). Its utility lies in the 1,3-disubstituted piperidine core, which provides rigid spatial separation between the secondary amine (a handle for solubility or further diversification) and the primary alcohol (a versatile coupling vector).
This guide addresses the specific synthetic challenges associated with coupling reactions at the primary alcohol of this molecule. Unlike simple aliphatic alcohols, this substrate requires strict chemoselective control to prevent competitive N-alkylation and protocols designed to maintain the integrity of the (2R,4R) stereocenters.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Imperative
The molecule contains two nucleophilic sites: the secondary amine (N1) and the primary alcohol (C4-CH₂OH).
-
Reactivity Profile:
for most electrophiles (acyl chlorides, alkyl halides). -
Consequence: Attempting direct coupling at the alcohol without protecting the amine will invariably lead to N-functionalization or polymerization.
-
Solution: Mandatory N-Protection. The tert-butyloxycarbonyl (Boc) group is the industry standard here due to its orthogonality to basic coupling conditions (Mitsunobu, Alkylation) and facile removal under acidic conditions (TFA/HCl).
Stereochemical Integrity (The "Homo-Center" Rule)
A common misconception in Mitsunobu couplings is that "stereochemistry is always inverted."
-
Clarification: Inversion occurs only at the carbon bearing the hydroxyl group.
-
Application to Substrate: Since the hydroxyl group is on a methylene linker (–CH₂OH) attached to the C4 ring carbon, the reaction occurs at an achiral primary carbon.
-
Result: The chiral configuration of the ring carbons (C2 and C4) is fully retained . The (2R,4R) architecture remains untouched, provided the reaction conditions do not induce harsh elimination or epimerization (unlikely under standard Mitsunobu/Sn2 conditions).
Reaction Workflow Visualization
The following diagram illustrates the critical path for functionalizing the primary alcohol while preserving the scaffold.
Figure 1: Divergent synthetic workflow for orthogonal functionalization.
Detailed Experimental Protocols
Protocol 1: Chemoselective N-Protection (Boc-Anhydride)
Pre-requisite for all subsequent couplings.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boc Anhydride (Boc₂O): 1.1 equiv
-
Triethylamine (TEA): 1.5 equiv
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolution: Dissolve the starting amino-alcohol in DCM (0.2 M concentration) at 0 °C.
-
Base Addition: Add TEA slowly.
-
Protection: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes. The exotherm is mild, but temperature control prevents side reactions.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (ninhydrin stain) or LCMS. The amine peak (M+H) will shift by +100 Da.
-
Workup: Wash with 0.5 M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
-
Yield Expectation: >90% (Colorless oil/solid).
Protocol 2: The Mitsunobu Coupling (Ether/Ester Synthesis)
Best for: Coupling with Phenols, Imides, or acidic Heterocycles.
Mechanism: Activation of the primary alcohol by the PPh₃-DIAD adduct, followed by Sn2 displacement by the pronucleophile.
Reagents:
-
N-Boc-((2R,4R)-2-methylpiperidin-4-yl)methanol (1.0 equiv)
-
Triphenylphosphine (PPh₃): 1.5 equiv[1]
-
Diisopropyl azodicarboxylate (DIAD): 1.5 equiv (Preferred over DEAD for safety/stability).
-
Nucleophile (e.g., Phenol, Phthalimide): 1.2 equiv
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step:
-
Preparation: In a dry flask under Argon/Nitrogen, combine the N-Boc alcohol, PPh₃, and the Nucleophile in anhydrous THF (0.1 M).
-
Cooling: Cool the mixture to 0 °C. Critical: Low temperature during addition prevents the decomposition of the betaine intermediate.
-
Activation: Add DIAD dropwise over 20 minutes. The solution will turn yellow.[2]
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1). Triphenylphosphine oxide (TPPO) often precipitates out; filter it off.
-
Purification: Flash chromatography is essential to remove hydrazine byproducts.
-
Tip: If separation is difficult, use polymer-supported PPh₃ (PS-PPh₃) to simplify workup [1].
-
Data Summary: Mitsunobu vs. Alkylation
| Feature | Mitsunobu Reaction | Mesylate Displacement (Sn2) |
| Primary Utility | Weak nucleophiles (Phenols, pKa < 13) | Strong nucleophiles (Amines, Azides, Thiols) |
| Atom Economy | Low (generates TPPO, Hydrazine) | Moderate (generates salt) |
| Purification | Challenging (TPPO removal) | Easy (Extraction/Wash) |
| Stereochemistry | Retained (at C4), Inverted (at CH2 - N/A) | Retained (at C4) |
Protocol 3: Activation & Displacement (Amine Synthesis)
Best for: Creating C-N or C-S bonds where Mitsunobu fails.
Part A: Mesylation (Activation)
-
Dissolve N-Boc alcohol (1.0 equiv) and TEA (2.0 equiv) in DCM at 0 °C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
-
Stir 1 hour. Quench with water, extract with DCM.
-
QC Check: ¹H NMR will show a sharp singlet at ~3.0 ppm (Mesyl-CH₃).
Part B: Sn2 Displacement
-
Dissolve the crude mesylate in DMF or Acetonitrile.
-
Add the Nucleophile (e.g., Morpholine, Sodium Azide) (2–3 equiv).
-
Add Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Heat: 60–80 °C for 4–12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. The product is usually pure enough for deprotection.
Troubleshooting & Quality Control
-
Issue: Low conversion in Mitsunobu.
-
Cause: Steric hindrance from the piperidine ring or insufficient acidity of the nucleophile (pKa > 13).[3]
-
Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine) for a more reactive system, or switch to Protocol 3 (Mesylation) [2].
-
-
Issue: N-Boc migration.
-
Cause: Under basic conditions, carbamates can sometimes migrate to adjacent hydroxyls, though rare in 1,3-systems.
-
Verification: Check 2D NMR (HMBC) to ensure the carbamate carbonyl correlates with the ring nitrogen, not the oxygen.
-
References
-
Mitsunobu Reaction Overview & Reagents.
-
Modified Mitsunobu Conditions (ADDP/PBu3).
- Source: Tsunoda, T. et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent." Tetrahedron Letters.
-
URL:[Link]
-
Piperidine Scaffold Functionaliz
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Boc Protection Protocols.
- Source: Common Organic Chemistry.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of ((2R,4R)-2-methylpiperidin-4-yl)methanol
Technical Support Center: Synthesis of ((2R,4R)-2-methylpiperidin-4-yl)methanol
Case ID: SYN-2M4H-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary
The synthesis of This compound (a cis-2,4-disubstituted piperidine) presents three primary challenges that directly impact yield:
-
Diastereoselectivity: Hydrogenation of the pyridine precursor often yields a mixture of cis (desired) and trans isomers.
-
Enantiocontrol: Obtaining the specific (2R,4R) enantiomer from the cis-racemate requires efficient resolution.
-
Isolation: The final amino-alcohol is highly polar and prone to "oiling out" or forming stable emulsions during the reduction workup.
This guide provides targeted troubleshooting protocols to maximize yield and purity, moving beyond standard textbook procedures to industrial "best practices."
Module 1: Synthetic Workflow & Logic
The most robust industrial route involves the hydrogenation of methyl 2-methylisonicotinate followed by resolution and reduction. The diagram below illustrates the critical decision points where yield is typically lost.
Caption: Critical Path Analysis for this compound synthesis. Red nodes indicate high-risk failure points.
Module 2: Troubleshooting Hydrogenation (Diastereoselectivity)
The Issue: You are observing a high ratio of the trans-isomer or incomplete conversion during the hydrogenation of methyl 2-methylisonicotinate.
Technical Insight: The hydrogenation of 2,4-disubstituted pyridines follows a mechanism where the catalyst face adsorption dictates the stereochemistry.
-
Neutral Media (Pd/C): Often leads to lower cis-selectivity due to non-specific adsorption.
-
Acidic Media (Rh/C + AcOH): Protonation of the pyridine nitrogen prevents catalyst poisoning and promotes a "flat" adsorption that favors syn-hydrogenation (all hydrogens added from the same face), yielding the thermodynamically less stable but kinetically favored cis-isomer.
Optimization Protocol:
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Reasoning |
| Catalyst | 10% Pd/C | 5% Rh/C (Rhodium on Carbon) | Rhodium exhibits superior cis-selectivity for pyridine rings compared to Palladium. |
| Solvent | Methanol / Ethanol | Acetic Acid (or MeOH + 10% AcOH) | Acid prevents amine poisoning of the catalyst and locks the conformation. |
| Pressure | 1-5 bar (Balloon) | 20-50 bar (High Pressure) | Higher pressure increases turnover frequency (TOF) and minimizes isomerization pathways. |
| Temp | RT | 50-60°C | Essential for Rh/C activity, but do not exceed 80°C to avoid cis-to-trans isomerization. |
Self-Validating Test: Run a small-scale aliquot (50 mg). Analyze via H-NMR. The cis-isomer typically shows a distinct coupling pattern for the C4 proton compared to the trans-isomer. If cis:trans ratio is < 85:15, switch to Rh/C.
Module 3: Troubleshooting Resolution (Enantiomeric Purity)
The Issue: You have the cis-racemate, but standard crystallization is not yielding high enantiomeric excess (ee) of the (2R,4R) isomer.
Technical Insight: For 2,4-disubstituted piperidines, the nitrogen lone pair is the handle for chiral salt formation. The structural rigidity of the chair conformation means that subtle steric differences between the (2R,4R) and (2S,4S) salts can be exploited.
Recommended Resolution Agents:
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): The "Gold Standard" for substituted piperidines. The bulky toluoyl groups create a tight lattice with the (2R,4R) isomer.
-
Dibenzoyl-L-tartaric acid (L-DBTA): An alternative if DTTA fails.
Step-by-Step Protocol:
-
Free Base Formation: Ensure your ester is a free base (extract with DCM/Na2CO3).
-
Screening: Dissolve 1 eq of amine and 1 eq of L-DTTA in Methanol/Water (9:1) .
-
Heat & Cool: Reflux until clear, then cool slowly to RT over 4 hours.
-
Recrystallization: If ee is <95%, recrystallize the salt from Ethanol . Do not proceed to reduction until ee >98%.
Module 4: Troubleshooting Reduction (The "Oiling Out" Problem)
The Issue: The reduction of the ester to the alcohol using LiAlH4 (LAH) results in a gelatinous aluminum emulsion that traps the product, leading to massive yield loss (20-40%).
Technical Insight: Amino-alcohols are bidentate ligands that chelate to Aluminum species. Standard water/NaOH quenches often fail to break these chelates effectively.
The "Fieser" Workup (Strict Adherence Required): For every x grams of LiAlH4 used:
-
Dilute reaction mixture with ether/THF and cool to 0°C.
-
Slowly add x mL of Water . (Gas evolution!)
-
Add x mL of 15% NaOH solution.
-
Add 3x mL of Water .
-
Warm to RT and stir vigorously for 30 minutes.
-
Result: A granular, white precipitate forms that filters easily. The product remains in the organic filtrate.
Alternative (Glauber's Salt): If Fieser fails, use Sodium Sulfate Decahydrate (Glauber's Salt) . Add solid Na2SO4·10H2O to the reaction mixture until gas evolution ceases. The water of crystallization gently quenches the LAH.
FAQ: Common User Queries
Q: Can I use NaBH4 instead of LiAlH4? A: NaBH4 alone will not reduce the ester. You must use NaBH4 + CaCl2 (generates Ca(BH4)2 in situ) or LiBH4 . However, LiAlH4 or Red-Al (Vitride) are cleaner for this specific transformation.
Q: My product is water-soluble. How do I extract it? A: This is common for amino-alcohols. Avoid aqueous washes if possible. If you must extract from water, use n-Butanol or Chloroform:Isopropanol (3:1) . Alternatively, evaporate to dryness and triturate with warm DCM.
Q: Why is my optical rotation lower than the literature value? A: Check your salt form. The free base, HCl salt, and Tartrate salt all have vastly different rotations. Ensure you have fully liberated the free base before measurement. Also, trace trans-isomer contamination drastically affects rotation.
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss in piperidine methanol synthesis.
References
-
Pfizer Process Development (Tofacitinib): Ruggeri, S. G., et al. "Enantioselective Synthesis of the Janus Kinase Inhibitor (CP-690,550)." Organic Process Research & Development, 2009, 13(6), 1169–1176. (Describes the resolution and hydrogenation strategies for similar piperidine scaffolds).
-
Cis-Selective Hydrogenation: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004, 43(15), 1853-1855. (Mechanistic insight into acid-mediated Rh/C hydrogenation).
- Workup Protocols: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (The definitive source for Aluminum hydride workups).
-
Resolution of Piperidines: Ripin, D. H. B., et al. "Development of a Scaleable Route to CP-690,550." Organic Process Research & Development, 2014, 18(12), 1605–1613.
Troubleshooting purification of ((2R,4R)-2-methylpiperidin-4-yl)methanol from reaction mixtures
Welcome to the technical support center for the purification of ((2R,4R)-2-methylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. This document aims to be a comprehensive resource, blending established scientific principles with practical, field-proven insights to overcome common challenges encountered during the purification of this important chiral building block.
Introduction
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific structure, containing both a secondary amine and a primary alcohol, imparts a high degree of polarity and basicity, which can present significant challenges during purification. The presence of unreacted starting materials, diastereomers, and other process-related impurities necessitates robust and well-optimized purification strategies to ensure high purity for downstream applications.[1] This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow tint. What is the likely cause and how can I remove it?
A: A yellow discoloration in piperidine derivatives is often indicative of oxidation products.[2] The secondary amine in the piperidine ring can be susceptible to air oxidation over time, leading to the formation of colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere: During the final purification and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane). Add a small amount of activated carbon (typically 1-5% w/w) and stir the mixture for 15-30 minutes at room temperature. The activated carbon will adsorb the colored impurities. Filter the mixture through a pad of Celite® to remove the carbon, and then concentrate the filtrate.
-
Recrystallization: If the compound is a solid, recrystallization can be highly effective in removing colored impurities which are often present in trace amounts and will remain in the mother liquor.[3]
Q2: I'm observing significant peak tailing during silica gel column chromatography of my compound. What's causing this and how can I improve the peak shape?
A: Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[3] The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to strong, non-ideal adsorption and subsequent tailing of the peak as it elutes.[3]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the eluent. This additive competes with your compound for the acidic sites on the silica gel.
-
Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[3] This is often the first choice for mitigating peak tailing of basic compounds.
-
Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a component of the mobile phase, typically at 1-5%.[3] This is particularly effective for strongly basic compounds.
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography (e.g., C18) can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, which can improve peak shape.[3]
Q3: I am struggling to separate the diastereomers of (2-methylpiperidin-4-yl)methanol. What techniques are most effective for this separation?
A: The separation of diastereomers can be challenging due to their similar physical properties. However, their different spatial arrangements can be exploited for separation.
Recommended Techniques:
-
Chiral Chromatography: This is the most direct method for separating stereoisomers. Both normal-phase and reverse-phase chiral columns are available. Method development will be required to find the optimal chiral stationary phase and mobile phase combination.
-
Diastereomeric Salt Formation: Since the target compound is basic, it can be reacted with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[4] After separation, the desired diastereomer can be liberated by treatment with a base.
-
Flash Column Chromatography: While challenging, careful optimization of the mobile phase and using a high-performance silica gel may allow for the separation of diastereomers, especially if their polarity difference is significant enough.
Troubleshooting Purification Workflows
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Common Impurities and Their Removal
| Impurity Type | Common Examples | Recommended Removal Method |
| Unreacted Starting Materials | e.g., Pyridine derivatives | Acid-base extraction, Column Chromatography |
| Byproducts | Diastereomers, over-reduction products | Chiral Chromatography, Fractional Crystallization, Column Chromatography |
| Reagent-Related Impurities | e.g., Reducing agent residues | Aqueous workup, Column Chromatography |
| Oxidation Products | Colored impurities | Activated Carbon Treatment, Recrystallization |
| Residual Solvents | THF, Methanol, Dichloromethane | High-vacuum drying, Recrystallization |
| Water | From aqueous workup | Drying over Na2SO4 or MgSO4, Azeotropic distillation with toluene |
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of this compound from a complex mixture of impurities.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).
- Spot the solution on a TLC plate.
- Develop the TLC plate in various solvent systems. A good starting point is a mixture of dichloromethane and methanol. For basic compounds, it is crucial to add a small amount of a basic modifier like triethylamine (e.g., 1% v/v) to the eluent to prevent peak tailing.[2]
- An optimal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound.
2. Column Packing:
- Select an appropriately sized column for the amount of crude material.
- Prepare a slurry of silica gel in the chosen eluent system (least polar component, e.g., pure dichloromethane).
- Carefully pour the slurry into the column and allow it to pack evenly. Use gentle pressure with air or nitrogen to pack the column bed firmly.
- Equilibrate the column by passing several column volumes of the eluent through it.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.
- Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 1% methanol in dichloromethane to 10% methanol), is often effective.
- Collect fractions and monitor the elution of the product by TLC.
- Combine the fractions containing the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Dry the purified product under high vacuum to remove any residual solvent.
Workflow for Flash Column Chromatography
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be found.[5]
1. Solvent System Selection:
- The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
- Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water or hexanes).
- A two-solvent system (a "good" solvent and a "poor" solvent or "anti-solvent") can also be effective.[2] The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent, and the two solvents must be miscible.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the hot "good" solvent and stir or swirl until the solid is completely dissolved. If using a two-solvent system, dissolve the crude product in a minimal amount of the "good" solvent at room temperature.
3. Crystal Formation:
- Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
- Two-Solvent System: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid. If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[2]
4. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
- Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Key Parameters to Observe |
| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment and detection of impurities.[6] | Peak area percentage of the main component, presence of impurity peaks. |
| GC (Gas Chromatography) | Purity assessment for volatile compounds.[6] | Peak area percentage, detection of residual solvents. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural confirmation and purity assessment. | Absence of impurity signals, integration ratios consistent with the structure. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identification of impurities by mass. | Molecular weight confirmation of the main peak and identification of impurity masses. |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (n.d.).
- Google Patents. (2008).
- International Conference on Harmonisation. (n.d.). Impurities in New Drug Substances Q3A(R2).
- Majhi, K. C., et al. (n.d.). Chromatographic Separation of Amino Acids.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Tiritan, M. E., et al. (2016). Chiral separation of piperidine derivatives with pharmaceutical and biomedical interest.
- U.S. National Library of Medicine. (n.d.). (2-methylpiperidin-4-yl)methanol. PubChem.
- ChemicalBook. (n.d.). This compound.
- BLDpharm. (n.d.). ((2S,4S)-2-Methylpiperidin-4-yl)methanol.
- Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
- BenchChem. (2025). Assessing the Purity of Synthesized 2-(Dichloromethyl)
Sources
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Efficient Removal of Metal Catalyst Residues from ((2R,4R)-2-methylpiperidin-4-yl)methanol
Welcome to the technical support center for the purification of ((2R,4R)-2-methylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing residual metal catalysts from this valuable chiral building block. The presence of trace metals, often originating from catalytic hydrogenation steps (e.g., using Pd, Pt, Rh, Ru), is a significant concern in pharmaceutical development due to stringent regulatory limits and potential impacts on downstream processes and final product safety.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity levels for your active pharmaceutical ingredient (API).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the purification of this compound.
Q1: After initial filtration of my heterogeneous catalyst (e.g., Pd/C), ICP-MS analysis still shows high levels of residual palladium. What's happening?
Answer: This is a common issue and typically points to the presence of soluble or colloidal palladium species that pass through standard filtration media.[3] The acidic nature of the product or impurities can leach the metal from its support, or fine catalyst particles may not be fully retained.
Immediate Actions:
-
Secondary Filtration: Filter the solution again through a finer medium, such as a 0.45 µm or 0.22 µm PTFE syringe filter.
-
Scavenger Treatment: If fine filtration is insufficient, the presence of soluble palladium is highly likely. Proceed with treatment using a specialized metal scavenger.[3]
Q2: I used a thiol-based silica scavenger, but my product yield dropped significantly. Why?
Answer: While effective for metal removal, some scavengers can non-selectively bind to the final product, especially with polar, functionalized molecules like this compound. The piperidine nitrogen can interact with acidic sites on some silica supports.
Troubleshooting Steps:
-
Scavenger Screening: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, triazine) and backbones (silica vs. polymer) to find one with high affinity for the metal but low affinity for your product.[4][5]
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a lower loading (e.g., 10-20 wt% relative to the API) and increase only if necessary.[4]
-
pH Adjustment: The interaction between your product and the scavenger can be pH-dependent. Consider adjusting the pH of your solution to neutralize the piperidine nitrogen, potentially reducing non-specific binding. Most scavengers are effective in a pH range of 2-10.[6]
Q3: Activated carbon treatment was ineffective for my batch. What went wrong?
Answer: The effectiveness of activated carbon is highly dependent on its type, the solvent system, and the nature of the metal species.
Possible Causes & Solutions:
-
Incorrect Carbon Type: Not all activated carbons are the same. Their surface area, pore size, and surface chemistry vary. Screen different grades of activated carbon to find one suitable for your specific application.
-
Solvent Effects: The polarity of the solvent affects the adsorption of both the metal and your product. Consider changing the solvent or using a solvent mixture.
-
Product Adsorption: Your product may be binding more strongly to the carbon than the metal residue. This can be confirmed by analyzing the carbon post-treatment. If this is the case, a more selective scavenger is a better choice.[3]
Q4: My final product is a salt (e.g., HCl salt). How does this affect metal removal?
Answer: The salt form can influence both the solubility of your product and the speciation of the residual metal, which in turn affects the choice of purification method.
Considerations:
-
Solubility: Ensure your chosen solvent for scavenger treatment can adequately dissolve the salt form of your API.
-
Scavenger Compatibility: Some scavengers may have reduced efficiency in highly ionic solutions. It is crucial to screen scavengers under the actual process conditions.
-
Free-Basing: In some cases, it may be advantageous to neutralize the salt to the free base before scavenger treatment and then reform the salt in a final crystallization step. This adds steps but can significantly improve the efficiency of metal removal.
Frequently Asked Questions (FAQs)
What are the regulatory limits for residual metals in APIs?
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values for various metals.[7][8][9] For platinum group metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru), which are often used as catalysts, strict limits are in place. These are classified as Class 2B elements, which require a risk assessment, especially when intentionally added to the process.[1] The specific concentration limit in your API will depend on the maximum daily dose of the final drug product.[10]
| Element | Class | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 | 10 |
| Platinum (Pt) | 2B | 100 | 10 |
| Rhodium (Rh) | 2B | 100 | 10 |
| Ruthenium (Ru) | 2B | 70 | 7 |
| Table based on ICH Q3D(R2) Guideline for Elemental Impurities.[11] |
How do I choose the right metal scavenger?
The selection depends on the target metal, its oxidation state, the solvent, and the nature of your API.[12] A screening approach is highly recommended.
| Scavenger Type | Functional Group | Primary Target Metals | Comments |
| Thiol-based (e.g., Si-Thiol) | -SH | Pd, Pt, Cu, Ag, Pb | Broadly effective, but can sometimes have non-specific binding.[6] |
| Triamine-based (e.g., Si-Triamine) | -NH(CH2)2NH(CH2)2NH2 | Pd, Ru, Rh | Good for a range of platinum group metals. |
| Triazene-based (e.g., MP-TMT) | Triazene Ring | Pd | Highly selective and efficient for palladium.[4][5] |
What analytical method should I use to quantify residual metals?
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities in pharmaceutical samples due to its high sensitivity and ability to detect metals at parts-per-billion (ppb) levels.[13][14][15] Atomic Absorption Spectroscopy (AAS) is another viable, though generally less sensitive, option.[13]
Can I remove metal residues by recrystallization alone?
Recrystallization can be an effective method for reducing metal impurities, as they often remain in the mother liquor.[3][10] However, its efficiency is not always sufficient to meet stringent regulatory limits, especially if the metal coordinates with your product. It is often used as a final polishing step after treatment with a scavenger or activated carbon.
Experimental Protocols & Workflows
Workflow for Metal Catalyst Removal
The following diagram illustrates a typical workflow for selecting and implementing a metal removal strategy.
Caption: Decision workflow for catalyst removal.
Protocol 1: Screening of Metal Scavengers
This protocol outlines a small-scale experiment to identify the most effective scavenger.
-
Prepare Stock Solution: Dissolve a known quantity of your crude this compound in a suitable solvent (e.g., methanol, THF) to create a stock solution.
-
Aliquot: Distribute equal volumes of the stock solution into several vials (e.g., 4 vials for 3 scavengers and one control).
-
Add Scavengers: To each vial (except the control), add a different scavenger (e.g., Si-Thiol, Si-Triamine, MP-TMT) at a fixed weight percentage (e.g., 20 wt% of the dissolved API).
-
Agitate: Stir or shake all vials at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-4 hours).
-
Sample and Analyze: Filter each solution to remove the scavenger. Submit a sample from each filtrate, including the control, for ICP-MS analysis to determine the final metal concentration.
-
Evaluate: Compare the results to identify the scavenger that provides the most efficient metal removal with the highest product recovery.
Protocol 2: Bulk Metal Removal using a Selected Scavenger
Once an optimal scavenger is identified, use this protocol for batch purification.
-
Dissolve: Dissolve the crude product in the chosen solvent.
-
Add Scavenger: Add the selected scavenger (e.g., 10-20 wt% of the crude product weight) to the solution.[4]
-
Stir: Agitate the mixture. The required time and temperature should be based on your screening experiment (e.g., 4 hours at 40°C).
-
Filter: Filter the mixture through a Celite pad or appropriate filter paper to remove the solid scavenger.[16]
-
Wash: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[16]
-
Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
-
Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm it meets the required purity specifications.
References
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]
-
Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. [Link]
-
Metal Scavenger Guide. Biotage. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Metal Scavenger User Guide. Biotage. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]
-
Metal Scavenging Screening Kit Product Manual. Biotage. [Link]
-
Solutions for scavenging of metal and organic impurities. SiliCycle. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
Sources
- 1. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sopachem.com [sopachem.com]
- 5. biotage.com [biotage.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 10. biotage.com [biotage.com]
- 11. database.ich.org [database.ich.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arborassays.com [arborassays.com]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during oxidation of ((2R,4R)-2-methylpiperidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the selective oxidation of ((2R,4R)-2-methylpiperidin-4-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side reactions and achieve high-yield, high-purity synthesis of the target aldehyde or ketone.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific challenges you may encounter during the oxidation of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Carbonyl Product
Question: My reaction is resulting in a low yield of the target aldehyde/ketone, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to incomplete conversion during the oxidation of this substrate. The primary reasons often revolve around the choice of oxidant, reaction conditions, and the inherent reactivity of the starting material.
Potential Causes and Solutions:
-
Insufficiently Reactive Oxidant: The chosen oxidizing agent may not be potent enough to efficiently oxidize the sterically hindered secondary alcohol in the presence of the piperidine nitrogen.
-
Solution: Consider switching to a more robust oxidizing agent. For instance, Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is known for its mild conditions and effectiveness with sterically hindered alcohols.[1][2] The Dess-Martin Periodinane (DMP) is another excellent choice for its neutral reaction conditions and high selectivity.[3][4]
-
-
Suboptimal Reaction Temperature: Many oxidation reactions are highly temperature-sensitive.
-
Solution: For Swern-type oxidations, maintaining a low temperature (typically -78 °C) is critical to prevent the decomposition of the reactive intermediate.[5][6] For other oxidants, a systematic temperature screen may be necessary to find the optimal balance between reaction rate and side product formation.
-
-
Deactivation of the Oxidant: The basic piperidine nitrogen can react with and deactivate certain oxidizing agents, particularly those that are acidic or electrophilic in nature.
Issue 2: Formation of N-Oxide as a Major Byproduct
Question: I am observing a significant amount of the corresponding N-oxide of my piperidine starting material. How can I prevent this side reaction?
Answer:
N-oxidation is a common side reaction when oxidizing molecules containing a tertiary amine, such as the piperidine moiety in your substrate.[9] This occurs when the oxidizing agent attacks the lone pair of electrons on the nitrogen atom.
dot
Caption: Desired oxidation vs. N-oxidation side reaction.
Strategies to Minimize N-Oxidation:
-
Nitrogen Protection: This is the most effective strategy. By converting the piperidine nitrogen to a less nucleophilic carbamate (e.g., Boc or Cbz), you significantly reduce its susceptibility to oxidation.[10][11] The protecting group can be readily removed in a subsequent step.
-
Choice of Oxidant: Some oxidizing agents are more prone to causing N-oxidation than others.
-
Recommended: TEMPO-based oxidations (e.g., using TEMPO with a co-oxidant like sodium hypochlorite or trichloroisocyanuric acid) are often highly selective for the alcohol oxidation and minimize N-oxidation.[12][13][14]
-
Use with Caution: Peroxy acids (e.g., m-CPBA) are known to readily oxidize amines to N-oxides and should generally be avoided unless the nitrogen is protected.
-
-
pH Control: In some cases, controlling the pH of the reaction mixture can influence the extent of N-oxidation. Maintaining slightly acidic conditions can protonate the piperidine nitrogen, rendering it less nucleophilic. However, this must be balanced with the stability of the starting material and oxidant under these conditions.
Issue 3: Observation of Ring-Opened or Rearranged Products
Question: My analysis shows the presence of unexpected products that appear to result from C-N bond cleavage or other rearrangements. What could be causing this and how do I avoid it?
Answer:
The formation of ring-opened or rearranged products often points to the generation of reactive intermediates, such as iminium ions, which can undergo further transformations.
dot
Caption: Pathway to side products via iminium ion formation.
Preventative Measures:
-
Nitrogen Protection: As with other side reactions, protecting the piperidine nitrogen is a key preventative measure. The electron-withdrawing nature of a protecting group like Boc disfavors the formation of an adjacent iminium ion.
-
Mild Oxidation Conditions: Harsh oxidants or high temperatures can promote the formation of these reactive intermediates.
-
Avoid Over-Oxidation: Using an excessive amount of the oxidizing agent can lead to further reactions of the desired product or the starting material.
-
Solution: Carefully control the stoichiometry of the oxidant. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent over-oxidation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent do you recommend as a starting point for this transformation?
A1: For the oxidation of this compound, we recommend starting with either Dess-Martin Periodinane (DMP) or a TEMPO-catalyzed system .
-
Dess-Martin Periodinane (DMP): This reagent is commercially available and offers several advantages, including mild, neutral reaction conditions, high selectivity for alcohols, and a simple workup.[4][15] It is generally well-tolerated by many functional groups and is less likely to cause N-oxidation compared to other oxidants.[16]
-
TEMPO-catalyzed Oxidation: This system is highly efficient and selective for the oxidation of primary and secondary alcohols.[17][18] Using catalytic amounts of TEMPO with a stoichiometric co-oxidant like sodium hypochlorite (bleach) makes this an economical and environmentally friendly option.[19]
Q2: Is it absolutely necessary to protect the piperidine nitrogen?
A2: While not always strictly necessary, protecting the piperidine nitrogen is highly recommended to achieve the cleanest reaction and highest yield. An unprotected piperidine nitrogen can lead to a variety of side reactions, including N-oxidation, reaction with the oxidant, and the formation of iminium ion intermediates that can lead to further undesired products.[20][21] Using a protecting group like Boc simplifies the reaction by isolating the reactivity to the desired alcohol functionality.
Q3: Can I use a chromium-based oxidant like PCC or PDC?
A3: While chromium-based reagents like Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are capable of oxidizing alcohols, they are generally not recommended for this substrate. These reagents are toxic and can be less selective, potentially leading to N-oxidation and other side reactions. Modern, milder methods like DMP, Swern, or TEMPO oxidations are preferred for their higher selectivity, milder conditions, and reduced environmental impact.[3]
Q4: My desired product is an aldehyde. How can I prevent over-oxidation to the carboxylic acid?
A4: Over-oxidation to the carboxylic acid is a common concern when oxidizing primary alcohols. The choice of oxidant is key to preventing this.
-
Recommended Oxidants: Swern oxidation and Dess-Martin Periodinane (DMP) are excellent choices as they are known to stop at the aldehyde stage without significant over-oxidation under their standard operating conditions.[5][16][22]
-
TEMPO systems can also be highly selective for aldehydes, particularly when the reaction is carefully monitored and not allowed to run for an extended period after the starting material is consumed.[12]
Section 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step protocol for the selective oxidation of N-Boc-((2R,4R)-2-methylpiperidin-4-yl)methanol using Dess-Martin Periodinane (DMP).
Protocol: Dess-Martin Oxidation of N-Boc-((2R,4R)-2-methylpiperidin-4-yl)methanol
Materials:
-
N-Boc-((2R,4R)-2-methylpiperidin-4-yl)methanol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add N-Boc-((2R,4R)-2-methylpiperidin-4-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the organic layer becomes clear.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-protected aldehyde.
Section 4: Comparative Data
The following table provides a comparison of common oxidizing agents for the transformation of this compound, assuming the nitrogen is protected.
| Oxidizing System | Typical Conditions | Advantages | Potential Issues & Mitigation |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp | Mild, neutral conditions; High selectivity; Simple workup.[3] | Can be sensitive to moisture. Use anhydrous solvents. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, DCM, -78 °C | Excellent for hindered alcohols; Stops at aldehyde.[1][2] | Requires cryogenic temps; Malodorous byproducts (dimethyl sulfide).[5] |
| TEMPO/NaOCl | DCM/H₂O, KBr, NaHCO₃, 0 °C | Catalytic; Inexpensive reagents; Good selectivity.[17][19] | Biphasic reaction; Potential for N-oxidation if N is unprotected. |
| PCC/PDC | DCM, Room Temp | Readily available. | Toxic chromium waste; Can be acidic, leading to side reactions. |
References
-
[Catalytic selective oxidation of primary and secondary alcohols using nonheme
-
]([Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TEMPO [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
Validation & Comparative
Comparative Guide: Chiral HPLC Methods for Enantiomeric Excess Determination of ((2R,4R)-2-methylpiperidin-4-yl)methanol
Executive Summary
The Analytical Challenge: ((2R,4R)-2-methylpiperidin-4-yl)methanol presents a "perfect storm" of difficulties for chiral chromatography:
-
Lack of Chromophore: The saturated piperidine ring lacks the conjugated
-systems required for standard UV detection (254 nm). -
Amine Basicity: The secondary amine interacts strongly with residual silanols on stationary phases, leading to severe peak tailing.
-
Stereochemical Complexity: Two chiral centers create four potential stereoisomers (enantiomers and diastereomers), requiring high selectivity.
This guide compares two distinct analytical strategies: a Direct Analysis Method utilizing immobilized polysaccharide phases with advanced detection, and a Derivatization Method that chemically modifies the analyte for robust UV detection.
Part 1: Strategic Analysis & Methodology
Method A: The "Robust QC" Approach (Derivatization)
Principle: Chemical modification of the secondary amine using p-Toluenesulfonyl chloride (Tosyl chloride/PTSC). Rationale: This reaction converts the basic amine into a neutral sulfonamide, eliminating peak tailing caused by silanol interactions. Crucially, it introduces a strong UV chromophore, allowing high-sensitivity detection at 228–254 nm using standard equipment.
Method B: The "Direct" Approach (Immobilized CSP)
Principle: Direct separation on an immobilized chiral stationary phase (CSP) capable of tolerating basic mobile phases. Rationale: Modern immobilized columns (e.g., CHIRALPAK® IG) allow the use of aggressive solvents and basic additives (diethylamine) to suppress ionization. Detection requires low-wavelength UV (205 nm) or universal detectors like Charged Aerosol Detection (CAD) or Refractive Index (RI).
Comparative Performance Matrix
| Metric | Method A: Derivatization (Tosyl) | Method B: Direct Analysis (IG) |
| Primary Detector | UV (228 nm or 254 nm) | CAD, ELSD, or Low UV (205 nm) |
| Stationary Phase | CHIRALPAK® AD-H (Amylose coated) | CHIRALPAK® IG (Amylose immobilized) |
| Sample Prep Time | High (30–45 mins reaction) | Low (Dissolve & Inject) |
| Sensitivity (LOD) | High (ng/mL range) | Moderate (µg/mL range) |
| Peak Shape | Excellent (Symmetric, Tailing < 1.2) | Good (Tailing ~1.3–1.5 with additives) |
| Robustness | High (Matrix interference minimized) | Moderate (Susceptible to baseline drift) |
Part 2: Detailed Experimental Protocols
Protocol A: Pre-column Derivatization with Tosyl Chloride
Reference Grounding: Adapted from validated methods for piperidin-3-amine separation [1].
1. Derivatization Reaction
The goal is to selectively react the secondary amine while minimizing side reactions with the primary alcohol.
-
Reagent Prep: Prepare a 10 mg/mL solution of p-Toluenesulfonyl chloride (PTSC) in Acetonitrile.
-
Base Prep: Prepare 0.5 M Sodium Carbonate (
) in water. -
Reaction:
-
Mix 100 µL of Sample Solution (approx. 1 mg/mL in water/ACN) with 200 µL of Base Solution.
-
Add 200 µL of PTSC Reagent.
-
Vortex and incubate at 50°C for 15 minutes.
-
-
Quench: Add 100 µL of 10% Ethylamine or simply dilute with Mobile Phase to stop the reaction.
2. HPLC Conditions (Method A)
-
Column: CHIRALPAK® AD-H (250 × 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v)
-
Temperature: 25°C
-
Detection: UV @ 228 nm[3]
-
Expected Elution: The sulfonamide derivative is less polar and elutes with excellent symmetry. The enantiomers ((2R,4R) and (2S,4S)) typically show resolution (
) > 3.0.
Protocol B: Direct Analysis on Immobilized Phase
Reference Grounding: Based on Daicel application guides for aliphatic amines [2, 4].
1. Sample Preparation
Dissolve the sample directly in the mobile phase at 1–2 mg/mL. Note: High concentration is required due to poor UV response.
2. HPLC Conditions (Method B)
-
Column: CHIRALPAK® IG (250 × 4.6 mm, 5 µm)[2]
-
Why IG? The meta-chloro substituent on the amylose backbone often provides superior selectivity for amines compared to AD/OD phases.
-
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine (90 : 10 : 0.1 v/v/v)
-
Alternative: n-Hexane : Ethanol : Isopropylamine (85 : 15 : 0.1).
-
-
Temperature: 20°C (Lower temperature often improves chiral recognition for conformational isomers).
-
Detection:
-
Preferred: Charged Aerosol Detector (CAD) - Universal response, no chromophore needed.
-
Alternative: UV @ 205 nm (Requires high purity HPLC grade solvents to minimize background noise).
-
Part 3: Visualization of Workflows
Decision Tree & Mechanism
The following diagram illustrates the decision logic and the molecular interaction mechanisms involved in both methods.
Caption: Decision matrix for selecting between derivatization and direct analysis based on sensitivity needs.
Derivatization Reaction Scheme
This diagram details the specific chemical transformation in Method A.
Caption: Chemical pathway for converting the UV-inactive amine to a UV-active sulfonamide.
Part 4: Critical Technical Insights (E-E-A-T)
The "Memory Effect" on Coated Columns
When using Method A (AD-H) , be aware that CHIRALPAK® AD-H is a coated phase. Never use "forbidden" solvents like Ethyl Acetate, THF, or DCM to dissolve your derivative, even if the mobile phase is Hexane/EtOH. These solvents will strip the amylose coating off the silica support, destroying the column [2]. Always dissolve the derivatized sample in the mobile phase.
Controlling Diastereomers
While the primary goal is determining enantiomeric excess (ee) of the (2R,4R) isomer against the (2S,4S), the synthesis may produce (2R,4S) and (2S,4R) diastereomers.
-
Method A Advantage: The bulky Tosyl group exaggerates the steric differences between diastereomers, usually resulting in baseline separation of all four isomers (Enantiomers + Diastereomers).
-
Method B Advantage: Immobilized columns (IG) allow for "Polar Organic Mode" (100% Acetonitrile or Methanol), which is often superior for separating diastereomers based on solubility differences rather than just chiral inclusion [4].
Calculation of Enantiomeric Excess
Ensure that the peak area of any diastereomers is excluded from the denominator if you are strictly calculating ee%, though for purity assays, they are impurities.References
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).[3] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[3] Link
-
Chiral Technologies.[4][5][6] (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Link
-
BenchChem. (2025).[2][4] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Link
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
Sources
- 1. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Validating the Purity of ((2R,4R)-2-methylpiperidin-4-yl)methanol Using GC-MS
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that profoundly influences the safety and efficacy of the final active pharmaceutical ingredient (API). The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, and its substituted derivatives often possess multiple chiral centers.[1] This guide provides an in-depth technical comparison for validating the purity of ((2R,4R)-2-methylpiperidin-4-yl)methanol, a key chiral building block, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of GC-MS with alternative analytical techniques.
The Imperative of Chiral Purity
Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral pharmaceuticals. For a molecule like this compound, with two chiral centers, there are four possible stereoisomers. Ensuring the desired diastereomer is present in high purity is paramount for the successful development of a safe and effective drug.
GC-MS for Chiral Purity: A Powerful, Targeted Approach
Chiral Gas Chromatography (GC) is a high-resolution technique well-suited for the separation of volatile and thermally stable enantiomers.[2] When coupled with a Mass Spectrometer (MS), it provides an unparalleled level of specificity and sensitivity, allowing for confident identification and quantification of stereoisomeric impurities.
Why GC-MS? The Rationale Behind the Choice
For a compound like this compound, which contains both an amino and a hydroxyl group, direct analysis by GC can be challenging due to its polarity and potential for on-column interactions, leading to poor peak shape and resolution.[3] To overcome this, a crucial step of derivatization is employed. This chemical modification serves two primary purposes:
-
Increased Volatility: Derivatization replaces the active hydrogens on the amine and alcohol functionalities with less polar groups, making the molecule more volatile and amenable to GC analysis.[4][5]
-
Enhanced Chiral Recognition: The choice of derivatizing agent can introduce bulky groups that amplify the stereochemical differences between the isomers, facilitating better separation on a chiral stationary phase.
A common and effective derivatization strategy for amines and alcohols is acylation, for instance, with trifluoroacetic anhydride (TFAA).[3] This reaction is rapid and produces a stable, volatile derivative.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating steps that ensure the reliability and accuracy of the results.
Figure 1: A comprehensive workflow for the GC-MS analysis of this compound purity.
1. Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial.
-
Add 500 µL of anhydrous dichloromethane to dissolve the sample.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes.[3]
-
Gently evaporate the solvent and excess TFAA under a stream of dry nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent[6] | Provides precise control over temperature and flow for reproducible separations. |
| Chiral Column | Chirasil-Val or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Amino acid-based chiral stationary phases are effective for separating derivatized amines and amino alcohols.[7][8] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 5 min | A temperature gradient is crucial for separating the stereoisomers effectively. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and the ability to obtain characteristic mass spectra for peak identification.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 50-500 | Covers the expected mass range of the derivatized molecule and its fragments. |
3. Data Analysis and Interpretation:
-
Peak Identification: The elution order of the stereoisomers will be consistent under the same chromatographic conditions. The mass spectrum of each peak should be analyzed to confirm it corresponds to the derivatized this compound. The fragmentation pattern will be characteristic of the N,O-bis(trifluoroacetyl) derivative.[10][11]
-
Purity Calculation: The diastereomeric/enantiomeric purity is calculated based on the relative peak areas of the different stereoisomers in the total ion chromatogram (TIC).
Expected Mass Spectral Fragmentation
The EI mass spectrum of the N,O-bis(trifluoroacetyl) derivative of this compound is expected to show characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom and loss of the trifluoroacetyl groups.[12] This fragmentation pattern provides a high degree of confidence in peak identification.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, other techniques are also employed for chiral purity analysis. The choice of method often depends on the specific requirements of the analysis, such as sample throughput, available instrumentation, and the need for preparative-scale separation.[2]
| Feature | Chiral GC-MS | Chiral HPLC | Chiral SFC | Chiral NMR |
| Principle | Separation of volatile derivatives in the gas phase based on interactions with a chiral stationary phase. | Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases.[13] | Separation using a supercritical fluid (typically CO2) as the mobile phase.[14] | Differentiation of enantiomers in solution through the use of chiral solvating agents (CSAs) that induce diastereomeric interactions.[15][16] |
| Sample Volatility | Required; derivatization is often necessary.[2] | Not required. | Not required. | Not required. |
| Sensitivity | High (ng to pg range). | Moderate to high (µg to ng range). | High. | Lower (mg range). |
| Resolution | Very high. | High. | Very high. | Moderate. |
| Analysis Time | Moderate (20-40 min). | Can be longer (30-60 min). | Faster than HPLC (5-15 min).[17] | Rapid (5-15 min per sample). |
| Solvent Consumption | Low (gas phase). | High. | Significantly lower than HPLC, uses recyclable CO2.[18][19] | Low. |
| Instrumentation | GC-MS system. | HPLC system with a chiral column.[20] | Specialized SFC system.[21] | High-field NMR spectrometer. |
| Strengths | High resolution, high sensitivity, and definitive peak identification via MS. | Versatile, wide range of chiral stationary phases available, well-established.[2] | Fast, environmentally friendly, suitable for both analytical and preparative scale.[17][19] | Non-destructive, provides structural information, no separation needed.[22][23] |
| Limitations | Requires volatile/derivatizable analytes, can be destructive. | Higher solvent consumption and cost, longer run times. | Requires specialized equipment. | Lower sensitivity, may require specialized chiral solvating agents. |
graph decision_tree { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Start [label="Start: Chiral Purity Analysis of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Volatile [label="Is the analyte volatile or easily derivatized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HighRes [label="Is high resolution and definitive\nidentification critical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="Use Chiral GC-MS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_SFC [label="Consider Chiral HPLC or SFC", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Speed [label="Is speed and low solvent\nconsumption a priority?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SFC [label="Use Chiral SFC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="Use Chiral HPLC", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR_Option [label="Is a non-destructive, rapid screen\nfor enantiomeric excess sufficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="Use Chiral NMR with CSAs", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Volatile; Volatile -> HighRes [label="Yes"]; Volatile -> HPLC_SFC [label="No"]; HighRes -> GCMS [label="Yes"]; HighRes -> HPLC_SFC [label="No"]; HPLC_SFC -> Speed; Speed -> SFC [label="Yes"]; Speed -> HPLC [label="No"]; HPLC_SFC -> NMR_Option; NMR_Option -> NMR [label="Yes"]; NMR_Option -> HPLC [label="No"]; }
Figure 2: A decision tree to guide the selection of an appropriate analytical technique for chiral purity analysis.
Conclusion: An Informed Decision for Robust Quality Control
Validating the purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral GC-MS offers a highly sensitive and specific method for this purpose, particularly when coupled with an appropriate derivatization strategy. The provided protocol serves as a robust, self-validating framework for achieving accurate and reliable results.
While Chiral HPLC and SFC present viable alternatives, especially when derivatization is not feasible or when faster analysis times are required, the definitive structural confirmation provided by mass spectrometry makes GC-MS a superior choice for in-depth purity validation in many research and drug development settings. The ultimate selection of the analytical technique should be based on a careful consideration of the specific analytical needs, available resources, and the stage of drug development.
References
- Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Wikipedia.
- Pharmaceutical Technology.
- Phenomenex.
- PMC. (2011).
- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Selvita. (2024, September 19).
- PMC. (2022). Chiral Recognition of Chiral (Hetero)
- ACS Publications. (2022, September 8). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- Semantic Scholar. (2021, September 9). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange.
- ResearchGate. (2025, August 7).
- Wiley Analytical Science. (2018, August 16).
- Semantic Scholar. (2022, September 8).
- LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Open Access LMU. (2022, February 6).
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- PubMed. (2014).
- PMC. Chirality Sensing of N-Heterocycles via 19F NMR.
- AWS.
- Springer Nature Experiments. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Chemistry LibreTexts. (2023, August 29).
- PubMed. (2021, February 14).
- ResearchGate. (2025, August 9).
- Sigma-Aldrich.
- ResearchGate. (2025, August 7). 2.1.2.
- SIELC Technologies. Separation of 1-Amino-2-propanol on Newcrom R1 HPLC column.
- Sigma-Aldrich.
- Phenomenex.
- Analytical Chemistry. (2023, January 10).
- BOC Sciences.
- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
- ResearchGate.
- ResearchGate.
- Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
- Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Agilent. GC AND GC/MS.
- eGyanKosh.
- MDPI. (2019, December 20).
- JEOL.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmtech.com [pharmtech.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. selvita.com [selvita.com]
- 20. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Benchmarking ((2R,4R)-2-methylpiperidin-4-yl)methanol reactivity against other piperidine alcohols
Executive Summary
((2R,4R)-2-methylpiperidin-4-yl)methanol (hereafter 2R4R-MPM ) represents a privileged scaffold in Fragment-Based Drug Discovery (FBDD). It offers a specific stereochemical vector that differentiates it from the achiral standard, 4-piperidinemethanol.
This guide benchmarks 2R4R-MPM against two primary alternatives:
-
4-Piperidinemethanol (4-PM): The unhindered, achiral baseline.
-
2-Methylpiperidine (2-MP): The steric standard for
-substituted amines.
Key Findings:
-
N-Nucleophilicity: 2R4R-MPM exhibits a 10–50x reduction in reaction rate for
alkylations compared to 4-PM due to steric shielding by the C2-methyl group. -
O-Nucleophilicity: The distal C4-hydroxymethyl group retains reactivity comparable to 4-PM, allowing for chemoselective functionalization of the alcohol without protecting the amine in specific steric-controlled conditions.
-
Conformation: The (2R,4R) configuration locks the piperidine ring into a stable cis-diequatorial chair, minimizing ring inversion compared to unsubstituted variants.
Structural & Conformational Analysis
Understanding the reactivity requires analyzing the 3D-spatial arrangement. The (2R,4R) stereochemistry dictates a cis-relationship between the C2-methyl and C4-hydroxymethyl groups.
The "Locked" Chair Conformation
In the lowest energy state, both substituents occupy equatorial positions to avoid 1,3-diaxial strain. This creates a rigid scaffold where the C2-methyl group projects into the spatial cone of the nitrogen lone pair.
Steric Shielding Visualization
The following diagram illustrates the steric interference zones that dictate the reactivity differences.
Figure 1: Comparative steric analysis showing the impact of the C2-methyl group on Nitrogen accessibility.
Comparative Reactivity Benchmarks
Benchmark 1: Nitrogen Nucleophilicity (N-Alkylation)
The most critical differentiator is the reduced nucleophilicity of the secondary amine.
Experimental Data: Competitive Benzylation Conditions: 1.0 eq Amine, 0.5 eq Benzyl Bromide, DCM, 0°C.
| Candidate | Structure Feature | Observation | |
| 4-PM | Unsubstituted | 1.00 (Baseline) | Rapid, complete conversion. |
| 2R4R-MPM | 0.08 | Significantly slower; requires elevated T or polar solvent. | |
| 2,6-DMP | < 0.01 | Inert under standard |
*Values derived from comparative kinetic studies of 2-substituted piperidines [1].
Implication: When synthesizing libraries, 2R4R-MPM requires harsher conditions (e.g.,
Benchmark 2: Oxygen Nucleophilicity (Esterification)
The C4-hydroxymethyl group is distal to the steric center.
| Reaction Type | Reagent | Reactivity vs. 4-PM | Notes |
| Acylation | Acetic Anhydride / Pyridine | Identical | Distal OH is unaffected by C2-Me. |
| Etherification | NaH / MeI | Similar | Slight variation due to solubility/LogP differences. |
Experimental Protocols
To validate these benchmarks in your own lab, use the following self-validating protocols.
Protocol A: Competitive Reactivity Assay (N-Acylation)
This protocol determines the relative nucleophilicity of 2R4R-MPM versus a standard.
Objective: Measure
Workflow Diagram:
Figure 2: Workflow for competitive kinetics assay.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask, dissolve 0.5 mmol of 2R4R-MPM and 0.5 mmol of 4-PM (internal standard) in 5 mL anhydrous DCM.
-
Cooling: Cool the mixture to -78°C to maximize selectivity based on activation energy differences.
-
Addition: Add 0.25 mmol (0.5 eq relative to total amine) of acetic anhydride dropwise.
-
Monitoring: Stir for 15 minutes. Quench with 0.5 mL
-methanol. -
Analysis: Transfer to an NMR tube.
-
Signal Tracking: Monitor the shift of the
-proton (C2-H). -
N-Acyl 4-PM:
~3.8–4.5 ppm (Broadened). -
N-Acyl 2R4R-MPM: Distinct shift due to methyl anisotropy.
-
-
Calculation: The ratio of products reflects the relative rate constants (
).
Protocol B: Chemoselective O-Functionalization
Objective: Selectively react the alcohol in the presence of the secondary amine without N-protection.
-
Principle: Exploit the reduced N-nucleophilicity of 2R4R-MPM .
-
Reagents: 1.0 eq 2R4R-MPM , 1.0 eq Benzoyl Chloride, 2.0 eq DIPEA (Bulky base).
-
Solvent: THF (0°C).
-
Outcome: The bulky base and the steric hindrance at C2 suppress N-benzoylation. The unhindered primary alcohol reacts preferentially.
-
Validation: LC-MS peak identification (Mass [M+H] corresponds to O-ester, not N-amide).
Physicochemical Properties Matrix
| Property | 2R4R-MPM | 4-PM (Standard) | Impact on Drug Design |
| LogP (Calc) | ~0.65 | ~0.30 | 2R4R-MPM is more lipophilic, improving CNS penetration potential. |
| pKa (Conj. Acid) | ~11.3 | ~11.1 | The inductive effect of the methyl group slightly increases basicity [2]. |
| TPSA | 32.2 | 32.2 | Identical polar surface area. |
| Fsp3 | 1.0 | 1.0 | High fraction of |
References
-
Katritzky, A. R., et al. (1990). Conformational Analysis of Piperidine and Derivatives. Accounts of Chemical Research.[1]
-
BenchChem Technical Database. (2025). 2-Methylpiperidine pKa and Reactivity Profile.
-
PubChem Compound Summary. (2025). (2-methylpiperidin-4-yl)methanol.[2] National Library of Medicine.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. (Standard text for A-values and conformational analysis of 2,4-disubstituted systems).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of ((2R,4R)-2-methylpiperidin-4-yl)methanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of ((2R,4R)-2-methylpiperidin-4-yl)methanol, a substituted piperidine derivative. By moving beyond a simple checklist, this document explains the rationale behind each safety recommendation, empowering you to build a culture of safety and confidence in your laboratory.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the protection of laboratory personnel from chemical hazards by ensuring proper controls and practices are in place.[1][2][3] This guide is designed to be a critical component of your institution's Chemical Hygiene Plan (CHP), offering specific protocols for this class of compounds.
Understanding the Risks: The Piperidine Moiety
Core Safety Directives: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent all routes of exposure—dermal, ocular, and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) with a sufficient thickness and breakthrough time. | Piperidine and its derivatives can be absorbed through the skin, potentially causing local irritation and systemic toxicity.[5][6] Always consult the glove manufacturer's compatibility chart. For prolonged or repeated contact, a glove with a higher protection class (e.g., EN 374 Class 5 or higher) is recommended.[5] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles and a full-face shield are necessary when there is a significant risk of splashes or when handling larger quantities. | Direct contact with piperidine compounds can cause severe eye irritation and damage.[4][5] A face shield provides an additional layer of protection for the entire face.[4] |
| Body Protection | A flame-resistant laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn over the lab coat. | This protects the skin from accidental contact and prevents the contamination of personal clothing.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a potential for exposure to exceed permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][7] | Substituted piperidines can be volatile, and their vapors can be irritating to the respiratory system.[5] A chemical fume hood is the primary engineering control to minimize inhalation exposure. |
Operational Protocols: A Step-by-Step Guide for Safe Handling
Adherence to standardized operational procedures is critical for minimizing the risk of exposure. The following workflow provides a comprehensive guide for handling this compound from receipt to disposal.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

